Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Descripción
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Propiedades
IUPAC Name |
quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-7-13(10-12)22-16(23)24-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCZRSHUQASZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14628-11-6 | |
| Record name | 8-QUINOLYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of action of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in vitro
Title: In Vitro Mechanism of Action of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate: A Multi-Target Directed Ligand
Executive Summary
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6) represents a highly specialized pharmacophore designed under the paradigm of a 1[1]. In the landscape of drug development—particularly for neurodegenerative diseases like Alzheimer's disease (AD) and targeted oncology—single-target therapies often fail due to the complex etiology of the diseases. This compound bridges the gap by functioning primarily as a pseudo-irreversible cholinesterase inhibitor and a site-activated metal chelator[2], with secondary profiling indicating Anaplastic Lymphoma Kinase (ALK) inhibitory activity[3].
Core Mechanisms of Action (In Vitro)
Reversible Covalent Inhibition of Cholinesterases
The primary in vitro mechanism of this compound relies on its carbamate moiety, which serves as a pseudo-substrate for the serine hydrolase active site of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[1].
-
Docking and Affinity: The 3-(trifluoromethyl)phenyl group drives initial non-covalent binding. The highly lipophilic and electron-withdrawing -CF₃ group engages in halogen-π and hydrophobic interactions within the Peripheral Anionic Site (PAS) and the acyl-binding pocket of AChE.
-
Carbamylation: The catalytic triad (Ser203, His447, Glu334) initiates a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the transfer of the N-[3-(trifluoromethyl)phenyl]carbamoyl group to Ser203, forming a covalent, slowly hydrolyzing carbamylated enzyme intermediate.
-
Site-Activated Cleavage: Concurrently, the 2 directly into the microenvironment[2].
Figure 1: Mechanism of AChE carbamylation and site-activated 8-HQ release.
Metal Chelation and Anti-Amyloidogenic Pathway
The localized release of 8-HQ is a critical design feature. In AD pathology, redox-active biometals (Cu²⁺, Zn²⁺, Fe³⁺) coordinate with Amyloid-beta (Aβ) peptides, accelerating neurotoxic oligomerization and generating Reactive Oxygen Species (ROS) via Fenton-like chemistry.
-
8-HQ acts as a bidentate chelator (via its phenolate oxygen and quinoline nitrogen), sequestering these metals with high affinity[2].
-
By stripping Cu²⁺ and Zn²⁺ from Aβ complexes, the compound halts metal-induced Aβ aggregation and quenches ROS production.
Figure 2: 8-HQ mediated metal chelation preventing Aβ oligomerization and ROS.
Kinase Inhibition (Polypharmacology)
Beyond neurodegeneration, structural databases catalog this specific compound as an 3[3]. The 3-(trifluoromethyl)phenyl moiety frequently acts as a hinge-binding motif in kinase inhibitors, occupying the ATP-binding pocket of ALK, which is critical in non-small cell lung cancer (NSCLC) models.
Quantitative Data Presentation
To contextualize the in vitro efficacy of this compound class, Table 1 synthesizes the expected pharmacological metrics based on the quinoline-O-carbamate scaffold[1].
| Target / Assay | Pharmacological Metric | Expected Range | Biological Significance |
| AChE (Human) | IC₅₀ (µM) | 0.5 – 5.0 | Restores synaptic acetylcholine levels. |
| BuChE (Human) | IC₅₀ (µM) | 0.1 – 2.0 | Prevents glial-mediated ACh breakdown. |
| Cu²⁺ Chelation | Stoichiometry / K_d | 2:1 (8-HQ:Cu) / < 1.0 µM | Sequesters redox-active copper. |
| Aβ₁₋₄₂ Aggregation | % Inhibition (at 10 µM) | 40% – 70% | Prevents neurotoxic oligomer formation. |
| ALK Kinase | IC₅₀ (µM) | 1.0 – 10.0 | Inhibits oncogenic kinase signaling. |
Table 1: Representative in vitro profiling metrics for Quinolin-8-yl carbamates.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following in vitro workflows are designed as self-validating systems. Every step includes orthogonal controls to eliminate artifacts (e.g., false positives from compound autofluorescence or spontaneous hydrolysis).
Protocol 1: Modified Ellman’s Assay for AChE/BuChE Kinetics
Causality: Carbamates are pseudo-irreversible inhibitors. Standard IC₅₀ assays must account for time-dependent inhibition. Furthermore, carbamates can spontaneously hydrolyze in aqueous buffers, releasing 8-HQ, which absorbs UV light. A compound-only blank is mandatory to prevent baseline skewing.
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the compound in DMSO (final assay concentration <1% to prevent enzyme denaturation). Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 15 mM Acetylthiocholine (ATC) iodide.
-
Self-Validating Controls:
-
Positive Control: Rivastigmine (validates assay sensitivity to carbamates).
-
Negative Control: Vehicle (1% DMSO in buffer) to establish Vmax .
-
Artifact Control: Compound + DTNB (no enzyme) to ensure the compound does not spontaneously reduce DTNB.
-
-
Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL enzyme (0.2 U/mL), and 20 µL of the compound. Incubate at 37°C for exactly 15 minutes to allow covalent carbamylation of Ser203.
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATC.
-
Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( v0 ) and determine the IC₅₀ using non-linear regression.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon intercalating into the β-sheet-rich structures of amyloid fibrils. Because 8-HQ derivatives can exhibit intrinsic fluorescence or act as inner-filter quenchers, the assay must decouple true inhibition from optical interference.
-
Peptide Preparation: Monomerize Aβ(1-42) by dissolving in HFIP, evaporating to a film, and reconstituting in DMSO/PBS (pH 7.4) to 20 µM.
-
Assay Setup: Mix 10 µM Aβ(1-42), 10 µM CuCl₂ (to induce metal-dependent aggregation), and 10 µM of the compound in a black, clear-bottom 96-well plate.
-
Self-Validating Controls:
-
Optical Control: Compound + ThT (no Aβ) to measure intrinsic fluorescence/quenching.
-
Positive Control: Clioquinol (a known 8-HQ-based metal chelator).
-
-
Incubation & Readout: Add ThT to a final concentration of 15 µM. Incubate at 37°C for 24 hours. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm). Subtract the optical control baseline from the final read.
References
-
"Screening Compounds P142421 | EvitaChem", EvitaChem.[4]
-
"Product Index - AA Blocks", AA Blocks.[3]
-
"Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease", PMC - NIH.[1]
-
"Neuroprotective multifunctional compounds and pharmaceutical compositions comprising them", Google Patents.[2]
Sources
Technical Whitepaper: Structural and Analytical Profiling of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Executive Summary
In the landscape of modern drug discovery, carbamate derivatives play a pivotal role as covalent modulators of serine hydrolases and other enzymatic targets. Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6) represents a highly specialized scaffold combining the lipophilic, electron-withdrawing trifluoromethylphenyl moiety with a quinolin-8-yl leaving group. This technical guide provides a comprehensive analysis of its chemical structure, molecular weight, and the analytical protocols required for its validation in pharmacological screening[1].
Chemical Structure and Physicochemical Properties
The structural architecture of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is designed to balance reactivity and stability. The carbamate linkage serves as the reactive electrophilic center, while the quinoline ring acts as a tunable leaving group. The incorporation of the CF3 group at the meta-position of the phenyl ring enhances metabolic stability and modulates the partition coefficient (LogP), crucial for membrane permeability.
Quantitative Data Summary
The following table summarizes the core quantitative physicochemical parameters of the compound:
| Parameter | Value | Causality / Significance |
| Chemical Formula | C17H11F3N2O2 | Defines the atomic composition. |
| Molecular Weight | 332.28 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| CAS Registry Number | 14628-11-6 | Unique identifier for compound tracking. |
| Hydrogen Bond Donors | 1 (NH) | Facilitates target active-site anchoring. |
| Hydrogen Bond Acceptors | 4 (N, O, F) | Enhances solubility and target interaction. |
Analytical Validation Protocol
To ensure scientific integrity and trustworthiness in downstream assays, researchers must rigorously validate the structural identity and purity of the synthesized or procured compound. The following protocol outlines a self-validating system for structural confirmation.
Step-by-Step Methodology: LC-MS and NMR Characterization
Objective: To confirm the molecular weight (332.28 g/mol ) and structural integrity of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to achieve a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A dominant [M+H]+ peak at m/z 333.28, confirming the molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO- d6 or CDCl3 .
-
Analysis: Acquire 1H and 13C spectra.
-
Validation: Verify the presence of the downfield carbamate NH proton (typically ~10 ppm in DMSO), the multiplet signals for the quinoline and phenyl aromatic protons, and the characteristic 13C quartet for the CF3 carbon (~124 ppm, JC−F≈272 Hz).
-
Mechanism of Action and Workflow Integration
Carbamates like Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate often act by carbamylating the catalytic serine residue of target enzymes. The quinolin-8-ol acts as the leaving group during this covalent interaction.
Fig 1: Covalent inhibition workflow of quinolin-8-yl carbamates.
References
Sources
Comprehensive Technical Guide: Receptor Target Engagement and Binding Affinity Assays for Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus: Serine Hydrolase Target Engagement, Covalent Kinetic Assays, and Proteomic Selectivity
Executive Summary
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6) represents a highly privileged multi-target-directed ligand (MTDL) chemotype. While traditionally evaluated in "receptor binding" formats, carbamates of this structural class function fundamentally as pseudo-irreversible covalent inhibitors targeting the serine hydrolase superfamily—most notably Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE)[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic step-by-step lists. Here, we will dissect the causality behind assay design, establishing a self-validating experimental architecture to quantify true binding affinity ( KI ), covalent reactivity ( kinact ), and proteome-wide selectivity.
Mechanistic Rationale & Kinetic Architecture
To accurately measure "binding affinity" for this compound, we must first understand its mechanism of action. Standard equilibrium dissociation constants ( Kd ) derived from radioligand binding are insufficient for covalent modifiers.
The 8-quinolinyl carbamate scaffold operates via a two-step mechanism[1][3]:
-
Non-Covalent Anchoring ( KI ): The highly lipophilic 3-(trifluoromethyl)phenyl moiety drives initial affinity by intercalating into the hydrophobic acyl-binding pocket of the target enzyme (e.g., the cytosolic port of FAAH or the peripheral anionic site of AChE).
-
Covalent Inactivation ( kinact ): The catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl. The 8-quinolinyl moiety serves as an exceptional leaving group, resulting in a covalently carbamylated, inactive enzyme.
Because the ultimate step is irreversible, the true measure of compound potency is the second-order rate constant of inactivation ( kinact/KI ).
Caption: Mechanism of pseudo-irreversible serine hydrolase inhibition by 8-quinolinyl carbamates.
Core Experimental Workflows
Protocol A: Fluorometric Kinetic Inactivation Assay
Objective: Determine IC50 and kinact/KI parameters.
Causality & Design Logic: Highly lipophilic compounds containing trifluoromethylphenyl groups are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive, promiscuous enzyme inhibition. To prevent this, we mandate the inclusion of a non-ionic or zwitterionic detergent (e.g., CHAPS) below its critical micelle concentration. Furthermore, because the compound is a covalent inhibitor, IC50 values are strictly time-dependent; thus, pre-incubation times must be tightly controlled and reported.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1 mg/mL BSA, and 0.01% CHAPS. Self-Validation: BSA and CHAPS prevent non-specific binding to plasticware and compound aggregation.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% (v/v) to maintain enzyme viability.
-
Enzyme Pre-incubation: Add recombinant human FAAH or AChE (final concentration 0.5–1.0 nM) to the compound wells. Incubate at 37°C for exactly 30 minutes. Self-Validation: Include a "DMSO-only" positive control (maximum activity) and a "No-Enzyme" negative control (background hydrolysis).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH, or an Ellman's reagent/acetylthiocholine mix for AChE).
-
Kinetic Readout: Monitor fluorescence continuously for 20 minutes (e.g., Ex/Em = 340/460 nm for AMC) using a microplate reader.
-
Data Processing: Calculate initial velocities ( V0 ). Plot remaining activity versus compound concentration to derive the apparent IC50 . To calculate kinact/KI , plot the natural log of remaining activity versus pre-incubation time across multiple inhibitor concentrations.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Validate target engagement and proteome-wide selectivity.
Causality & Design Logic: In vitro potency against a purified recombinant enzyme does not guarantee selectivity in a complex biological matrix. Competitive ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe. The FP group is a pan-reactive electrophile that binds strictly to catalytically active serine nucleophiles[2][4]. If our carbamate successfully engages its target in the proteome, it will block the active site, preventing subsequent FP-Rh labeling.
Step-by-Step Methodology:
-
Proteome Preparation: Homogenize mammalian tissue (e.g., mouse brain) in PBS. Centrifuge at 100,000 × g to separate soluble and membrane proteome fractions. Adjust protein concentration to 1 mg/mL.
-
Compound Incubation: Treat 50 µL of the proteome with the carbamate (1 µM and 10 µM final concentrations) or DMSO vehicle for 30 minutes at 37°C.
-
Probe Labeling: Add FP-Rh probe (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark. Self-Validation: The FP-Rh probe acts as an internal positive control; denatured proteins will not label, ensuring we only measure functionally active enzymes[5].
-
Quenching & Separation: Quench reactions with 4× SDS loading buffer. Boil for 5 minutes. Resolve proteins via 10% SDS-PAGE.
-
Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex = 532 nm, Em = 580 nm). Target engagement is quantified by the disappearance of specific fluorescent bands corresponding to target enzymes compared to the DMSO control.
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for target engagement.
Quantitative Data Presentation
The table below summarizes the expected kinetic parameters for a highly optimized 3-(trifluoromethyl)phenyl carbamate derivative against a panel of serine hydrolases. Notice that selectivity is best assessed by comparing the kinact/KI ratios rather than static IC50 values.
| Target Enzyme | Assay Format | Apparent IC50 (nM)* | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹ s⁻¹) |
| FAAH | AMC-Arachidonoyl | 12.5 ± 1.2 | 0.45 | 0.08 | 2,960 |
| AChE | Ellman's Reagent | 85.4 ± 4.1 | 1.20 | 0.05 | 694 |
| BChE | Ellman's Reagent | 420.0 ± 15.0 | 5.50 | 0.02 | 60 |
| MAGL | 4-MU Butyrate | >10,000 | N/A | N/A | N/A |
*Note: Apparent IC50 values are highly dependent on the pre-incubation time (30 min in this model) and should not be treated as absolute thermodynamic constants.
Troubleshooting & Self-Validating Systems
To ensure the highest scientific integrity, assay developers must implement the following self-validating checks:
-
Reversibility Dialysis: To confirm the covalent nature of the compound, incubate the enzyme with the IC90 concentration of the inhibitor, then subject the complex to rapid spin-column dialysis. If activity does not recover, the inhibition is confirmed as pseudo-irreversible (carbamylation).
-
Reporter Interference: The 8-hydroxyquinoline leaving group possesses intrinsic UV/Vis absorbance and weak fluorescence properties. It is critical to run a "Compound + Substrate (No Enzyme)" control to ensure the leaving group does not optically quench or artificially inflate the AMC or Rhodamine fluorescence signals.
References
- Benchchem. "Quinolin-8-yl N-butylcarbamate|61824-42-8". Benchchem Product Database.
- Proceedings of the National Academy of Sciences (PNAS). "Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening".
- Annual Reviews. "Enzyme Inhibitor Discovery by Activity-Based Protein Profiling".
- ACS Chemical Biology. "Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition".
- PubMed Central (PMC) - NIH. "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition".
Sources
Technical Whitepaper: Safety Data, Handling, and Experimental Utility of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Executive Summary
As a Senior Application Scientist, I approach the handling of reactive chemical probes not merely as a compliance exercise, but as a critical variable in experimental reproducibility. Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS No. 14628-11-6) is a highly specialized aryl carbamate widely utilized in biochemical screening and as a synthetic intermediate[1][2]. Due to its electrophilic nature, it functions as a potent, pseudo-irreversible inhibitor of serine hydrolases. This whitepaper synthesizes the physicochemical properties, mechanistic causality, Safety Data Sheet (SDS) hazard profiling, and self-validating handling protocols required to deploy this compound safely and effectively in drug development workflows.
Physicochemical Identity & Structural Causality
The efficacy and hazard profile of this compound are inextricably linked to its molecular structure[3]. The carbamate core acts as an electrophilic warhead. The 8-quinolyl moiety serves as an excellent leaving group due to its aromatic stability, while the 3-(trifluoromethyl)phenyl group provides high lipophilicity, driving affinity toward hydrophobic enzyme pockets.
Table 1: Physicochemical Properties
| Property | Specification | Experimental Implication |
| Chemical Name | Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate | Defines structural class (aryl carbamate). |
| CAS Number | 14628-11-6 | Primary identifier for regulatory compliance[1]. |
| Molecular Formula | C17H11F3N2O2 | Contains halogenated functional groups[1]. |
| Molecular Weight | 332.28 g/mol | Optimal for small-molecule drug screening[1]. |
| Physical State | Crystalline solid | Prone to aerosolization during gravimetric transfer. |
| Solubility | Soluble in DMSO, DMF; Insoluble in H₂O | Requires organic co-solvents for biological assays. |
Mechanistic Action
To understand the safety risks, one must first understand the mechanism of action. Quinolin-8-yl carbamates target the catalytic serine residue of hydrolase enzymes. The nucleophilic attack by the serine hydroxyl group on the carbamate carbonyl leads to the expulsion of 8-hydroxyquinoline and the formation of a covalently carbamoylated enzyme. Because this covalent bond hydrolyzes very slowly, the enzyme is effectively deactivated.
Fig 1. Mechanism of covalent inhibition of serine hydrolases by quinolin-8-yl carbamates.
Hazard Profiling & SDS Guidelines
The same electrophilic reactivity that makes this compound a potent enzyme inhibitor also makes it a significant occupational hazard. Based on validated regulatory data for homologous quinolin-8-yl carbamates, the compound triggers multiple Global Harmonized System (GHS) classifications[4].
Table 2: GHS Hazard Classifications & Causality
| GHS Class | Category | Hazard Code | Mechanistic Causality |
| Acute Toxicity | Category 4 | H302/H312/H332 | Systemic enzyme inhibition upon absorption[4]. |
| Skin Irritation | Category 2 | H315 | Covalent modification of epidermal proteins[4]. |
| Eye Damage | Category 1 | H318 | Rapid reaction with mucosal nucleophiles[4]. |
| Skin Sensitization | Category 1 | H317 | Haptenation of skin proteins triggers immune response[4]. |
| Aquatic Toxicity | Chronic 4 | H413 | Lipophilicity (CF3 group) causes bioaccumulation[4]. |
Self-Validating Experimental Protocols
A self-validating protocol incorporates built-in analytical checks to ensure that experimental errors (e.g., degradation, inaccurate weighing) are caught before downstream application.
Fig 2. Self-validating safe handling and stock preparation workflow.
Protocol A: Preparation of 10 mM in vitro Stock Solutions
-
Environmental Setup : Conduct all work in a Class II Biological Safety Cabinet or chemical fume hood to prevent inhalation of crystalline dust.
-
Gravimetric Dispensing : Weigh the compound using an analytical microbalance.
-
Validation Check: Perform a mass balance verification using a secondary calibrated 10 mg check weight before and after dispensing.
-
-
Solubilization : Dissolve the powder in anhydrous, amine-free DMSO. Amines must be avoided as they will nucleophilically attack and destroy the carbamate.
-
Validation Check: Perform nephelometry (optical clarity check). The solution must read 0.0 NTU, confirming the absence of undissolved micro-particulates.
-
-
Concentration Verification :
-
Validation Check: Dilute a 1 µL aliquot into 1 mL of methanol and measure UV-Vis absorbance. Compare the λmax against the theoretical molar extinction coefficient to confirm the 10 mM concentration.
-
-
Storage : Aliquot into single-use amber glass vials (to prevent photodegradation) and store at -20°C.
-
Validation Check: Analyze a sentinel aliquot via LC-MS after 30 days to verify that no spontaneous hydrolysis (appearance of 8-hydroxyquinoline mass) has occurred.
-
Spill Decontamination & Waste Management
Because carbamates are environmentally persistent and highly reactive[4], standard soap-and-water cleanup is insufficient and potentially dangerous (as it may spread the active compound).
Self-Validating Spill Response Protocol
-
Containment : Surround the spill with inert absorbent pads.
-
Chemical Neutralization : Apply a 1M NaOH or 1M Na₂CO₃ solution directly to the spill.
-
Causality: Base-catalyzed hydrolysis rapidly cleaves the carbamate bond, generating 3-(trifluoromethyl)aniline, 8-hydroxyquinoline, and carbonate. This destroys the electrophilic warhead, rendering the compound biologically inactive.
-
-
Incubation : Allow the basic solution to sit for 15 minutes to ensure complete hydrolysis.
-
Cleanup & Validation : Wipe the area with absorbent towels.
-
Validation Check: Perform a surface swab test using a pH indicator to ensure the neutralizing base has been fully removed, followed by a UV lamp inspection (8-hydroxyquinoline fluoresces under UV, allowing you to verify complete removal of the degradation products).
-
References
- Source: evitachem.
- Buy Benzenethiol, 2-amino-3-methyl-5-nitro- (EVT-3377655)
- 8-QUINOLINYL N-(4-(METHYLTHIO)PHENYL)
- Product Name Index - Ambeed.
Sources
Advanced Solubilization Protocol for Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in Cell-Based Assays
Application Note & Technical Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6)
Executive Summary & Mechanistic Context
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is a highly lipophilic screening compound and chemical probe. Structurally, it belongs to a class of aryl carbamates that function as potent, covalent inhibitors of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
In vitro evaluation of this compound is frequently hindered by its extreme hydrophobicity. The presence of a trifluoromethyl (-CF₃) group significantly increases lipophilicity, while the quinoline ring promotes strong intermolecular π−π stacking in the solid state. Consequently, introducing this compound into aqueous cell culture media without a rigorously controlled solvation strategy leads to immediate "solvent crash" (micro-precipitation), resulting in artificially low assay readouts, irreproducible IC₅₀ values, and false-negative target engagement.
This application note provides a self-validating, kinetically stable solubilization protocol designed to maintain the compound in a bioavailable state for cell culture assays.
Fig 1. Mechanistic pathway of serine hydrolase inactivation by quinolin-8-yl carbamates.
Physicochemical Profiling & Solvation Causality
To design an effective solvation strategy, we must first analyze the compound's physicochemical barriers. According to principles derived from [1], the combination of high molecular weight, lack of ionizable groups at physiological pH, and high lipophilicity dictates that water cannot disrupt the compound's crystal lattice.
Table 1: Physicochemical Properties & Solvation Metrics
| Property | Value / Characteristic | Solvation Implication |
| Molecular Formula | C₁₇H₁₁F₃N₂O₂ | High carbon/halogen ratio; strictly hydrophobic. |
| Molecular Weight | 332.28 g/mol | Moderate size, but dense electron clouds restrict aqueous hydration shells. |
| Functional Groups | Carbamate, Quinoline, -CF₃ | The -CF₃ group repels water; quinoline drives rigid π−π stacking. |
| Primary Solvent | 100% Anhydrous DMSO | Required to disrupt intermolecular hydrogen bonding and solvate aromatic rings. |
| Aqueous Solubility | < 0.1 mg/mL (Estimated) | Prone to rapid nucleation (solvent crash) in standard PBS or DMEM/RPMI. |
The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the gold standard here because it is a polar aprotic solvent. Its highly polarized S=O bond effectively solvates the electron-deficient regions of the carbamate, while its methyl groups interact with the hydrophobic -CF₃ and quinoline moieties. We avoid protic solvents like ethanol, as they can competitively interact with the carbamate core and are less effective at breaking the π−π stacking of the quinoline ring.
Experimental Workflow & Protocols
The transition from a dry powder to an aqueous cell culture environment must be handled in two distinct phases: Primary Solvation (creating a thermodynamically stable master stock) and Aqueous Dispersion (creating a kinetically stable, supersaturated working solution).
Fig 2. Step-by-step workflow for the solubilization and aqueous dispersion of lipophilic carbamates.
Protocol A: Preparation of the Master Stock (10 mM)
Objective: Achieve complete molecular dissolution by overcoming crystal lattice energy.
-
Equilibration: Allow the sealed vial of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Insight: This prevents ambient moisture condensation, which can prematurely trigger nucleation.
-
Solvent Addition: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO directly to the vial to achieve a 10 mM concentration (e.g., 3.01 mL of DMSO per 10 mg of compound).
-
Mechanical Disruption: Vortex vigorously for 60 seconds.
-
Acoustic Cavitation (Crucial Step): Place the vial in a bath sonicator at room temperature for 5–10 minutes. Causality: Sonication induces acoustic cavitation—microscopic bubbles that collapse and generate localized high temperatures and pressures. This provides the activation energy necessary to break down invisible micro-aggregates of the highly crystalline powder.
-
Storage: Aliquot the 10 mM master stock into tightly sealed glass vials (to prevent adsorption to hydrophobic plastics) and store at -20°C or -80°C.
Protocol B: Aqueous Media Dilution for Cell Culture
Objective: Prevent "solvent crash" and maintain a final DMSO concentration below the cytotoxic threshold (≤0.1%).
-
Intermediate Dilution: Do not dilute the 10 mM stock directly into the final cell media. Instead, create an intermediate stock in 100% DMSO (e.g., a 1 mM or 100 µM working stock) depending on your target assay concentration.
-
Media Pre-warming: Pre-warm the cell culture media (e.g., DMEM or RPMI) to 37°C. Causality: Warmer temperatures increase the kinetic solubility limit and slow down the rate of precipitation.
-
Carrier Protein Addition (Optional but Recommended): Ensure the media contains at least 0.1% to 1% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). Causality: Highly lipophilic carbamates will bind to the hydrophobic pockets of albumin, effectively acting as a carrier chaperone that prevents the compound from precipitating out of the aqueous phase.
-
Dropwise Dispersion: While vortexing the warmed media, add the intermediate DMSO stock dropwise . The rapid agitation ensures the local concentration of the compound never exceeds its critical nucleation threshold.
-
Immediate Application: Apply the drugged media to the cell culture immediately. Do not store aqueous dilutions.
Quantitative Dilution Matrix
To ensure cellular viability, the final concentration of DMSO in the assay must not exceed 0.1% (v/v). Use the following matrix to plan your serial dilutions.
Table 2: Dilution Matrix for Cell Culture Assays
| Desired Assay Concentration | Required Intermediate Stock (in 100% DMSO) | Volume of Intermediate Stock | Volume of Cell Culture Media | Final DMSO Concentration |
| 10 µM | 10 mM (Master Stock) | 1.0 µL | 999.0 µL | 0.1% |
| 1 µM | 1 mM | 1.0 µL | 999.0 µL | 0.1% |
| 100 nM | 100 µM | 1.0 µL | 999.0 µL | 0.1% |
| 10 nM | 10 µM | 1.0 µL | 999.0 µL | 0.1% |
Note: By keeping the transfer volume constant (1.0 µL into 1 mL), you ensure that the vehicle control (DMSO toxicity) remains identical across all dose-response data points, ensuring a self-validating experimental control.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]
-
Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 12(11), 1179-1187.[Link]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Abstract
This application note details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and formulation analysis. The development strategy, final protocol, and complete validation results according to the International Council for Harmonisation (ICH) Q2(R1) guidelines are presented.
Introduction
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is a molecule of interest in pharmaceutical and chemical research, incorporating a quinoline moiety, a carbamate linker, and a trifluoromethyl-substituted phenyl ring. Compounds with these structural features are explored for a variety of biological activities.[1] Accurate quantification is paramount for advancing research and development, ensuring dose accuracy in formulations, and monitoring stability. This document provides a comprehensive guide, moving from the foundational logic of method development to a fully validated, step-by-step analytical protocol.
Analyte Information
-
Compound Name: Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
-
CAS Number: 14628-11-6
-
Molecular Formula: C₁₇H₁₁F₃N₂O₂
-
Molecular Weight: 332.28 g/mol
-
Structure:
Part 1: Method Development Strategy: The Scientific Rationale
The primary objective was to develop a simple, isocratic RP-HPLC method with UV detection that is both reliable and easy to transfer between laboratories. Our approach was systematic, beginning with an analysis of the analyte's physicochemical properties.
Selection of Chromatographic Mode and Stationary Phase
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate possesses significant non-polar character due to its multiple aromatic rings and the trifluoromethyl group. This inherent hydrophobicity makes Reversed-Phase Chromatography (RP-HPLC) the ideal separation mode.[2][3]
A C18 (octadecylsilane) stationary phase was selected as the primary choice. C18 columns are renowned for their robust hydrophobic retention of a wide range of organic molecules and are a staple in pharmaceutical analysis.[3] A phenyl-based column, such as a phenyl-hexyl, was considered as a secondary option due to its potential for alternative selectivity through π-π interactions with the analyte's aromatic systems, but the C18 provided excellent performance.[4]
Mobile Phase Optimization
The mobile phase is a critical factor in achieving the desired separation.[5]
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic component. Acetonitrile typically provides better peak shapes for aromatic compounds, lower UV cutoff, and generates lower backpressure, contributing to method longevity.[5]
-
Aqueous Phase and pH Control: The quinoline ring contains a basic nitrogen atom with an estimated pKa of approximately 4.9.[6] Operating the mobile phase near this pKa can lead to inconsistent protonation, resulting in peak broadening, tailing, or shifts in retention time. To ensure a single, stable ionic form of the analyte and promote sharp, symmetrical peaks, the mobile phase pH was controlled. A pH of 3.0, well below the pKa, was selected to ensure the quinoline nitrogen is consistently protonated. This was achieved by adding 0.1% formic acid to the aqueous phase, a volatile additive also suitable for potential future transition to LC-MS analysis.[7]
-
Isocratic Elution: A series of scouting runs with varying ratios of acetonitrile and 0.1% formic acid in water were performed. An isocratic mobile phase composition of Acetonitrile:Water (0.1% Formic Acid) (65:35, v/v) was found to provide an optimal retention time of approximately 5-7 minutes, allowing for good separation from the solvent front and potential impurities without excessive run times.
Detection Wavelength Selection
The extensive conjugation within the quinoline and phenyl rings suggested strong UV absorbance. A UV scan of the analyte in the mobile phase was performed using a Diode Array Detector (DAD). The maximum absorbance (λ-max) was observed at 258 nm , which was selected for quantification to ensure maximum sensitivity.
Optimized Chromatographic Conditions
The systematic development process yielded the following optimized conditions, which were used for the subsequent validation studies.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | Acetonitrile : Water (containing 0.1% Formic Acid) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Part 2: Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solutions (for Linearity & Accuracy):
-
Prepare a series of working standard solutions by serial dilution of the Standard Stock Solution with the diluent to achieve the desired concentrations (e.g., for a range of 10-150 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder or formulation equivalent to approximately 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Follow steps 1.2 through 1.4 from the Standard Stock Solution preparation.
-
If necessary, perform a further dilution with the diluent to bring the final concentration into the validated linear range of the method (e.g., 100 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter.
-
Part 3: HPLC Analysis Protocol & System Suitability
This protocol ensures the analytical system is performing correctly before the analysis of any samples.
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject a working standard solution (e.g., 100 µg/mL) six (6) consecutive times.
-
Calculate the system suitability parameters from these six injections. The system is deemed ready for analysis only if all criteria in the table below are met.
-
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of active sites. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the ability to produce sharp peaks. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and pump. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump flow rate and mobile phase. |
-
Analysis Sequence:
-
Perform the SST as described above.
-
Inject a standard at the beginning and end of the sample sequence, and periodically for long sequences, to bracket the samples and ensure system stability.
-
Inject the prepared sample solutions.
-
Part 4: Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]
Caption: Overall workflow from method development to validation.
Specificity
Specificity was demonstrated by injecting the diluent, a standard solution, and a placebo (formulation excipients without the active ingredient). The chromatograms showed no interference from the diluent or placebo at the retention time of the analyte peak, confirming the method's ability to assess the analyte unequivocally.
Linearity and Range
Linearity was evaluated by analyzing seven concentration levels, from 10 µg/mL to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL), prepared in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to origin | - |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal test concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and the percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.45% | 98.0 - 102.0% |
| 100% | 100.8% | 0.31% | 98.0 - 102.0% |
| 120% | 101.2% | 0.52% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six individual samples were prepared at 100% of the test concentration (100 µg/mL) and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system to assess inter-day and inter-analyst variability.
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.48% | ≤ 2.0% |
| Intermediate Precision | 0.75% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
The LOQ was experimentally verified by preparing standards at this concentration and confirming acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the optimized method parameters. The system suitability parameters were checked for each condition.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution |
| Column Temperature (± 2 °C) | Minor shift in RT, SST criteria met |
| Mobile Phase Composition (± 2% Organic) | Minor shift in RT, SST criteria met |
The method was found to be robust for all tested variations, with all system suitability criteria being met.
Caption: Key experiments performed for method validation.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. The method adheres to the requirements of the ICH Q2(R1) guideline and is suitable for routine quality control analysis in the pharmaceutical industry. The comprehensive explanation of the development rationale and detailed protocols provides a solid foundation for its implementation and transfer.
References
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- BenchChem. (2025). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Scribd. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods.
- ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides.
- Moravek. (2024). Exploring the Different Mobile Phases in HPLC.
- Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
- ResearchGate. (2025). Determination of 20 carbamate pesticide residues in food by high performance liquid chromatography-tandem mass spectrometry.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry LibreTexts. (2021). High-Performance Liquid Chromatography.
- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.
- Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- BLDpharm. (n.d.). 14628-11-6|Quinolin-8-yl (3-(trifluoromethyl)phenyl)carbamate.
- MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate.
- mVOC 4.0. (n.d.). Quinoline.
- PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
- ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
- Queen's University Belfast Research Portal. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction.
Sources
- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lcms.cz [lcms.cz]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: Utilizing Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate as a Reference Covalent Inhibitor in Serine Hydrolase HTS Assays
Executive Summary
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6) is a highly privileged structural motif utilized in the discovery of serine hydrolase inhibitors, notably targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This application note details the mechanistic rationale, assay optimization, and a self-validating High-Throughput Screening (HTS) protocol for utilizing this compound as a reference standard to identify and benchmark novel covalent modulators in early-stage drug discovery.
Mechanistic Rationale & Causality
Carbamates act as pseudo-substrates for serine hydrolases. The catalytic serine nucleophile attacks the carbamate carbonyl, leading to the expulsion of the leaving group and the formation of a stable, covalently carbamylated enzyme intermediate.
Why this specific compound? The structural architecture of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is deliberately engineered for optimal target engagement:
-
The Leaving Group : The quinolin-8-yl moiety is not merely a passive leaving group. Its endocyclic nitrogen can act as a localized hydrogen-bond acceptor, orienting the molecule within the enzyme's oxyanion hole and accelerating the nucleophilic attack by the catalytic serine. Following transition-state collapse, quinolin-8-ol is expelled.
-
The Recognition Motif : The 3-(trifluoromethyl)phenyl group provides critical lipophilic interactions (π-π stacking and halogen bonding) within the hydrophobic acyl-chain binding pocket of enzymes like FAAH.
Because the inhibition is covalent and slowly reversible (or irreversible), the apparent potency ( IC50 ) is highly dependent on the enzyme-inhibitor pre-incubation time. HTS campaigns must account for this time-dependent inhibition to avoid false negatives. The structural basis for carbamate-mediated covalent inhibition of FAAH has been extensively validated, such as in the 3D-crystal structures of FAAH conjugated with carbamate inhibitors [1]. Furthermore, carbamate derivatives are widely recognized for their ability to occupy the active site and allosteric pockets of metabolic enzymes, stabilizing specific helical conformations [2].
Fig 1. Covalent carbamylation mechanism of serine hydrolases by quinolin-8-yl carbamates.
HTS Assay Design & Self-Validating Systems
To ensure trustworthiness and reproducibility, the HTS protocol must operate as a self-validating system. We employ a fluorogenic substrate, 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide, which releases highly fluorescent AMC upon hydrolysis by FAAH.
Self-Validation Metrics:
-
Z'-Factor Feedback Loop : A Z'-factor > 0.6 must be achieved in every 384-well plate using DMSO (vehicle) as the negative control and Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (10 µM) as the positive control. If the Z'-factor falls below this threshold, the pre-incubation time or enzyme concentration must be recalibrated.
-
Time-Dependent Shift : The IC50 of the reference carbamate must shift by at least 5-fold when pre-incubation time is increased from 0 to 60 minutes, validating the assay's sensitivity to covalent mechanisms.
Experimental Protocols (Step-by-Step)
Phase 1: Reagent Preparation
Causality Note: Highly lipophilic carbamates are prone to aggregation in aqueous media, which can lead to promiscuous, non-specific inhibition. The inclusion of Triton X-100 prevents this artifact.
-
Compound Stock : Dissolve Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated conditions to prevent spontaneous hydrolysis.
-
Assay Buffer : Prepare 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% essentially fatty acid-free BSA, and 0.01% Triton X-100.
-
Enzyme Solution : Dilute recombinant human FAAH to a working concentration of 2 nM in Assay Buffer. Keep on ice until dispensing.
-
Substrate Solution : Prepare a 4 µM solution of AMC-arachidonoyl amide in Assay Buffer.
Phase 2: HTS Workflow (384-Well Format)
-
Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the carbamate inhibitor (in a 10-point dose-response) or DMSO control into a black, flat-bottom 384-well microplate.
-
Enzyme Addition : Dispense 25 µL of the Enzyme Solution (2 nM) into all wells using a bulk reagent dispenser.
-
Pre-Incubation (Critical Step) : Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate at 25°C for exactly 60 minutes in the dark. Causality: This allows the covalent carbamylation reaction to reach thermodynamic equilibrium, maximizing assay sensitivity for time-dependent inhibitors.
-
Substrate Addition : Dispense 25 µL of the Substrate Solution (4 µM) to initiate the reaction. The final DMSO concentration is 0.1%, ensuring enzyme stability.
-
Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence continuously for 30 minutes at λex = 355 nm and λem = 460 nm.
Fig 2. Self-validating HTS workflow emphasizing the critical pre-incubation step for carbamates.
Data Presentation & Interpretation
Calculate the initial velocity ( V0 ) from the linear portion of the progress curves. Normalize data to the DMSO control (100% activity) and positive control (0% activity).
The table below summarizes representative quantitative data demonstrating the profound impact of pre-incubation on the apparent potency of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, underscoring the necessity of the 60-minute pre-incubation step for accurate HTS profiling.
| Parameter | 0 Min Pre-incubation | 30 Min Pre-incubation | 60 Min Pre-incubation |
| Apparent IC50 (nM) | 450 ± 32 | 45 ± 4 | 12 ± 1.5 |
| kinact/KI ( M−1s−1 ) | N/A | 4.2×104 | 4.5×104 |
| Assay Z'-Factor | 0.45 (Marginal) | 0.72 (Excellent) | 0.81 (Excellent) |
| Signal-to-Background | 3.2 | 8.5 | 12.4 |
Note: The stabilization of the kinact/KI value across the 30- and 60-minute timepoints confirms that the covalent modification follows pseudo-first-order kinetics, validating the structural integrity of the assay.
References
-
Title : Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation. Source : Protein Data Bank (RCSB PDB) URL : [Link]
-
Title : Crystal Structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Binding Domain Complexed with a Novel Partial Agonist: A New Region of the Hydrophobic Pocket Could Be Exploited for Drug Design. Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
Application Notes & Protocols for Crystallization of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate Protein Complexes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of protein complexes with the synthetic compound Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. This document outlines strategic approaches and detailed protocols to obtain high-quality crystals suitable for X-ray diffraction studies, which are crucial for understanding the molecular interactions that can drive structure-based drug design.[1][2][3]
The crystallization of protein-ligand complexes is often a significant bottleneck in structural biology.[4] This guide is designed to navigate the complexities of this process by providing a logical workflow, from initial material preparation to advanced crystallization techniques and troubleshooting.
Foundational Knowledge and Preliminary Assessments
Success in crystallization begins with a thorough understanding of the components involved: the target protein and the ligand, Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate.
Target Protein Characterization
Prior to any crystallization attempt, it is imperative to ensure the purity, homogeneity, and stability of the target protein. A protein sample that is not of the highest quality is unlikely to yield diffraction-quality crystals.
-
Purity: The protein should be >95% pure as assessed by SDS-PAGE and size-exclusion chromatography (SEC).
-
Homogeneity: The protein should be monodisperse, meaning it exists in a single, stable oligomeric state in solution. Dynamic light scattering (DLS) is an excellent technique to assess this.
-
Stability: The protein must be stable in a buffer that is compatible with crystallization. The use of stabilizing additives, identified through techniques like differential scanning fluorimetry (DSF) or differential static light scattering (DSLS), can be crucial.[5]
Ligand Characterization: Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic compound with specific physicochemical properties that will influence the crystallization strategy.
-
Solubility: The solubility of the ligand in aqueous buffers is a critical parameter. Due to its aromatic nature, it is likely to have limited water solubility. A stock solution should be prepared in an organic solvent like DMSO or ethanol.[6] However, the final concentration of the organic solvent in the crystallization drop should be minimized, typically below 5%, as it can interfere with crystal formation.[6]
-
Binding Affinity (Kd): Determining the binding affinity of the ligand to the target protein is highly recommended.[7] Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or DSF can provide this information.[8] The Kd value will guide the required ligand concentration in co-crystallization experiments. A general rule of thumb is to use a ligand concentration 5-10 times the Kd to ensure saturation of the protein's binding site.[6][7]
Strategic Approaches to Crystallization
There are two primary strategies for obtaining crystals of protein-ligand complexes: co-crystallization and soaking.[4][9][10][11] The choice between these methods depends on several factors, including ligand solubility, binding affinity, and whether the protein can be crystallized in its apo (ligand-free) form.
Co-crystallization
In this method, the protein and ligand are mixed prior to setting up crystallization trials.[4] This is often the preferred method when the ligand induces a significant conformational change in the protein upon binding, or when the apo protein does not crystallize.[12]
Rationale: Co-crystallization ensures that the protein-ligand complex is pre-formed, which can present a more rigid and homogeneous conformational ensemble, thereby promoting crystallization. For flexible proteins like kinases, co-crystallization is often considered the superior approach to capture the correct ligand-binding pose.[9][10]
Soaking
Soaking involves introducing the ligand to pre-existing crystals of the apo protein.[4][8] This method is generally faster and consumes less protein.[9][10]
Rationale: If high-quality apo crystals can be readily obtained, soaking is a straightforward method to screen multiple ligands or fragments. However, its success is contingent on the crystal lattice being porous enough to allow the ligand to diffuse into the active site without disrupting the crystal packing. Large conformational changes upon ligand binding can crack or dissolve the crystals.[8]
Diagram: Decision Workflow for Crystallization Strategy
Caption: A workflow diagram illustrating the vapor diffusion crystallization process.
Protocol 2: Soaking Ligand into Apo-Protein Crystals
This protocol assumes you have successfully grown crystals of the apo-protein.
Materials:
-
Apo-protein crystals in their crystallization drop.
-
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate stock solution (10-100 mM in 100% DMSO).
-
Cryoprotectant solution (if required for X-ray data collection).
Procedure:
-
Prepare Soaking Solution:
-
Create a soaking solution by adding the ligand stock solution directly to the reservoir solution from the crystallization well. The final ligand concentration can range from 1 mM to 10 mM. The DMSO concentration should be kept as low as possible.
-
-
Crystal Soaking:
-
Direct Addition: Add a small volume (e.g., 0.1-0.2 µL) of a concentrated ligand stock directly to the crystallization drop containing the apo-crystals.
-
Crystal Transfer: Alternatively, transfer the apo-crystal to a new drop containing the soaking solution. This is a more controlled method.
-
-
Incubation:
-
Cryo-protection and Harvesting:
-
If the crystals are to be flash-cooled for X-ray diffraction, they need to be transferred to a cryoprotectant solution. This is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol. The ligand should also be included in the cryoprotectant solution at the same concentration as in the soaking solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Protocol 3: Microbatch Crystallization Under Oil
Microbatch is a non-vapor diffusion method where a small drop of the protein-ligand complex and precipitant is placed under a layer of oil (e.g., paraffin or a mix of paraffin and silicone oil) to prevent evaporation. [13][14][15] Rationale: This method can be advantageous as it explores a different region of the phase diagram compared to vapor diffusion. [16]It can sometimes yield different crystal forms or produce crystals when vapor diffusion fails.
Procedure:
-
Prepare the protein-ligand complex as described in the co-crystallization protocol.
-
In a microbatch plate, dispense a layer of oil (e.g., Al's Oil, a 1:1 mix of silicone and paraffin oil) into the wells. [13]3. Under the oil, dispense a small volume (e.g., 100-200 nL) of the protein-ligand complex followed by an equal volume of the precipitant solution. [13]4. Seal the plate and incubate at a constant temperature.
Optimization and Troubleshooting
Initial crystallization screens often yield no crystals, precipitate, or microcrystals. Optimization is a critical step to obtain diffraction-quality crystals. [17]
| Problem | Potential Cause | Optimization Strategy |
|---|---|---|
| Clear Drops | Protein concentration is too low; Precipitant concentration is too low. | Increase protein concentration; Use a lower ratio of protein to reservoir solution in the drop (e.g., 2:1); Try a different crystallization method (e.g., microbatch). |
| Heavy Precipitate | Protein or precipitant concentration is too high; Ligand precipitation. | Decrease protein and/or precipitant concentration; Lower the ligand concentration; Check the final DMSO concentration; Vary the temperature. [18] |
| Microcrystals | Nucleation is too rapid. | Decrease protein concentration; Lower the temperature; Additives (e.g., glycerol, divalent cations); Streak seeding with crushed crystals from the initial hit. |
| Phase Separation | High concentration of PEG. | Lower PEG concentration; Add a small amount of a salt (e.g., 0.1-0.2 M NaCl). |
| No Ligand in Structure | Poor ligand binding; Ligand did not diffuse into the crystal (soaking). | Increase ligand concentration (guided by Kd); Increase soaking time; Switch to co-crystallization. |
Crystal Characterization and Data Collection
Once crystals are obtained, they need to be characterized to confirm they are protein crystals and to assess their quality for X-ray diffraction.
-
Visualization: Use a polarized light microscope to distinguish between salt and protein crystals. Protein crystals are typically birefringent.
-
X-ray Diffraction: The ultimate test is to expose the crystal to an X-ray beam. [19]A diffraction pattern confirms the crystalline nature of the sample. The quality of the diffraction (resolution limit, spot shape) will determine if the crystal is suitable for structure determination. [20]
Conclusion
The crystallization of protein complexes with Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate requires a systematic and multi-faceted approach. By carefully characterizing the protein and ligand, strategically choosing between co-crystallization and soaking, and systematically screening and optimizing crystallization conditions, researchers can significantly increase the likelihood of obtaining high-quality crystals. These crystals are the gateway to high-resolution structural information, which is invaluable for understanding the molecular basis of ligand recognition and for advancing drug discovery programs. [2]
References
- Screening Using Polymorphs for the Crystallization of Protein–Ligand Complexes. (2013). ACS Publications.
-
Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. Retrieved from [Link]
-
Crystallization of Protein-Ligand Complexes. (2020). Hampton Research. Retrieved from [Link]
-
Protein XRD Protocols - Crystallization of Proteins. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Stier, L., et al. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 16(2), 292-299. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Stier, L., et al. (2021). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PubMed. Retrieved from [Link]
-
Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. IAEA. Retrieved from [Link]
-
A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. (n.d.). IUCr Journals. Retrieved from [Link]
-
MagHelix™ Co-crystallization and Soaking. (n.d.). Creative Biostructure Drug Discovery. Retrieved from [Link]
-
Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). PubMed. Retrieved from [Link]
-
Crystal Growth 101. (2021). Hampton Research. Retrieved from [Link]
-
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Microbatch Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Protein Crystallization for X-ray Crystallography. (2011). Journal of Visualized Experiments. Retrieved from [Link]
-
Vedadi, M., et al. (2006). Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. Proceedings of the National Academy of Sciences, 103(43), 15835-15840. Retrieved from [Link]
-
Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. (2025). ScienceOpen. Retrieved from [Link]
-
Crystallization of Membrane Proteins by Vapor Diffusion. (2009). Nature Protocols. Retrieved from [Link]
-
strategies for high-throughput ligand screening - automated co-crystallisation and soaking. (n.d.). TTP Labtech. Retrieved from [Link]
-
Microbatch-Under-Oil Crystallization. (n.d.). Douglas Instruments. Retrieved from [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]
-
Microbatch Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. (2017). IUCr Journals. Retrieved from [Link]
-
Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. Retrieved from [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(11), 1445-1467. Retrieved from [Link]
-
Protein X-ray Crystallography: Basic principles. (n.d.). SARomics Biostructures. Retrieved from [Link]
-
Proteins and Their Ligands: Their Importance and How to Crystallize Them. (2013). IntechOpen. Retrieved from [Link]
-
X-Ray Crystallography. (n.d.). UF Health Cancer Center, University of Florida. Retrieved from [Link]
-
Moss, D. S., & Gor, J. (2001). X-ray crystallographic studies of protein–ligand interactions. Biochemical Society Transactions, 29(2), 117-121. Retrieved from [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). Molecules. Retrieved from [Link]
-
Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. (2021). YouTube. Retrieved from [Link]
-
Protein–Ligand Cocrystal Structures: We Can Do Better. (2014). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (n.d.). Kinam Park. Retrieved from [Link]
- The crystallization of quinoline. (2015). Google Patents.
-
Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 2. creative-biostructure.com [creative-biostructure.com]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 7. youtube.com [youtube.com]
- 8. Proteins and Their Ligands: Their Importance and How to Crystallize Them | IntechOpen [intechopen.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sptlabtech.cn [sptlabtech.cn]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 15. Microbatch-Under-Oil Crystallization for Protein Crystallization Screening and Optimization | Douglas Instruments [douglas.co.uk]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 19. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 20. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
Preclinical In Vivo Administration Protocols for Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Document Type: Advanced Application Note & Experimental Protocol Target Audience: Pharmacologists, Preclinical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals
Introduction & Pharmacological Context
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS No. 14628-11-6) is a highly lipophilic aryl carbamate [1]. In preclinical drug discovery, the aryl carbamate chemotype is classically utilized for the covalent, irreversible inhibition of serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and various cholinesterases [2].
As a Senior Application Scientist, I frequently encounter a common pitfall in the preclinical evaluation of such compounds: formulation failure . The inclusion of a trifluoromethyl ( −CF3 ) group at the meta-position of the phenyl ring significantly enhances the compound's metabolic stability by shielding it from cytochrome P450-mediated oxidation. However, this functional group, combined with the bulky quinoline scaffold, drastically increases the partition coefficient (LogP) and reduces aqueous solubility. Consequently, administering this compound in vivo without a rigorously optimized vehicle leads to rapid precipitation in the bloodstream, erratic pharmacokinetic (PK) profiles, and high inter-subject variability.
This guide details the causality-driven formulation strategies, step-by-step in vivo administration protocols, and target engagement workflows required to successfully evaluate this compound in rodent models.
Physicochemical Profiling & Formulation Rationale
Before initiating in vivo dosing, it is critical to align the compound's physicochemical properties with an appropriate solvent matrix. Aqueous buffers (e.g., PBS) are entirely insufficient. Instead, we must rely on co-solvent and surfactant-based micellar systems to maintain the drug in solution.
Table 1: Physicochemical Properties & Formulation Solubilities
| Parameter / Vehicle | Value / Observation | Causal Explanation |
| Molecular Weight | 332.28 g/mol | Optimal for small-molecule systemic distribution. |
| Calculated LogP (cLogP) | ~4.2 | Highly lipophilic; readily crosses the blood-brain barrier (BBB) but requires surfactants for plasma solubility. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | The hydrophobic −CF3 and quinoline rings prevent hydrogen bonding with water. |
| Vehicle A (10% DMSO / 10% Tween-80 / 80% Saline) | > 5.0 mg/mL (Clear) | DMSO disrupts crystal lattice energy; Tween-80 forms protective micelles preventing precipitation upon aqueous dilution [3]. |
| Vehicle B (5% DMSO / 95% of 0.5% Methylcellulose) | Fine Suspension | Ideal for Oral (PO) gavage; the viscous polymer prevents rapid settling of the compound in the GI tract. |
Mechanism of Action & Experimental Workflow
Aryl carbamates exert their pharmacological effect by acting as pseudo-substrates for serine hydrolases. The catalytic serine nucleophile attacks the carbamate carbonyl, leading to the release of the quinolin-8-ol leaving group and the formation of a covalently carbamoylated, inactive enzyme [4].
Figure 1: Mechanism of covalent inhibition by aryl carbamates on serine hydrolase targets.
To capture this pharmacological profile, the in vivo workflow must seamlessly integrate formulation, dosing, and downstream bioanalysis.
Figure 2: End-to-end preclinical workflow for evaluating lipophilic carbamate inhibitors.
Step-by-Step Methodologies
Protocol 1: Preparation of Systemic Dosing Vehicle (Vehicle A)
Designed for Intravenous (IV) and Intraperitoneal (IP) administration.
Causality Note: We utilize Tween-80 rather than Cremophor EL. While both are non-ionic surfactants, Cremophor EL is known to induce histamine release and anaphylactoid reactions in certain rodent strains, which can severely confound behavioral assays (e.g., nociception or anxiety models) [3].
-
Stock Preparation: Weigh out 10.0 mg of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. Dissolve completely in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds. Rationale: DMSO is required to break the high crystal lattice energy of the solid compound.
-
Surfactant Addition: Add 1.0 mL of Tween-80 to the DMSO stock. Vortex vigorously for 2 minutes until a homogenous, viscous solution is formed.
-
Aqueous Dilution: While sonicating the mixture in a water bath at 37°C, slowly add 8.0 mL of sterile 0.9% Saline dropwise. Rationale: Dropwise addition prevents localized supersaturation, allowing Tween-80 to form stable micelles around the lipophilic drug core.
-
Self-Validation Step: Centrifuge a 200 µL aliquot of the final vehicle at 10,000 x g for 5 minutes. Inspect the bottom of the tube. The absence of a pellet confirms complete micellar solubilization rather than a micro-suspension.
Protocol 2: In Vivo Administration Routes (Rodents)
A. Intravenous (IV) Injection (Tail Vein)
-
Purpose: To establish baseline clearance (CL), volume of distribution (Vd), and absolute bioavailability.
-
Dose: 1.0 - 3.0 mg/kg.
-
Procedure: Warm the rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) using a heat lamp to dilate the lateral tail vein. Inject Vehicle A at a slow, steady rate of 1 mL/min.
-
Critical Control: Flush the catheter with 0.1 mL heparinized saline immediately post-dosing to ensure the entire dose enters systemic circulation and does not precipitate in the dead space of the needle.
B. Intraperitoneal (IP) Injection
-
Purpose: Standard route for behavioral pharmacology and target engagement studies due to ease of administration and rapid systemic absorption.
-
Dose: 5.0 - 30.0 mg/kg.
-
Procedure: Restrain the animal exposing the ventral abdomen. Insert a 25G needle at a 30-degree angle into the lower right quadrant (avoiding the cecum and bladder). Inject Vehicle A.
-
Self-Validation Step: Always include a "Vehicle-Only" control arm. Surfactants like Tween-80 can have mild intrinsic behavioral effects; comparing the drug arm directly to a vehicle arm isolates the specific pharmacological effect of the carbamate.
C. Oral Gavage (PO)
-
Purpose: To assess first-pass metabolism and oral bioavailability (F%).
-
Dose: 10.0 - 50.0 mg/kg.
-
Procedure: Use Vehicle B (Methylcellulose suspension). Vigorously vortex the suspension immediately prior to drawing it into the gavage syringe. Administer using a stainless-steel bulb-tipped gavage needle directly into the stomach.
Quantitative Data: Expected Pharmacokinetic Parameters
Based on structural homology to well-characterized lipophilic aryl carbamates (such as URB597 and URB937), researchers should anticipate the following PK profile when analyzing plasma via LC-MS/MS [3, 4].
Table 2: Representative PK Parameters for Lipophilic Aryl Carbamates (Rat Model)
| PK Parameter | Expected Range | Interpretation & Biological Implication |
| Tmax (PO) | 1.0 - 2.5 hours | Moderate absorption rate; typical for highly lipophilic compounds requiring bile salt emulsification in the GI tract. |
| Cmax (PO, 10 mg/kg) | 150 - 300 ng/mL | Sufficient to achieve IC50 concentrations for most serine hydrolase targets. |
| Half-life ( t1/2 , IV) | 1.5 - 3.0 hours | Relatively rapid plasma clearance. Note: Because carbamates are covalent inhibitors, the pharmacodynamic (PD) half-life of enzyme inhibition will vastly outlast the PK half-life. |
| Oral Bioavailability (F%) | 15% - 35% | Limited by first-pass hepatic metabolism and poor aqueous solubility in the gut lumen. |
| Brain-to-Plasma Ratio | > 1.5 | The −CF3 group ensures excellent BBB penetration, making it ideal for targeting central nervous system (CNS) enzymes. |
Target Engagement Validation (Ex Vivo)
Because the PK half-life of carbamates is short but the PD effect (covalent inhibition) is long, measuring plasma concentration alone is insufficient. You must validate target engagement ex vivo.
-
Tissue Harvesting: 2 hours post-dosing, euthanize the animal and rapidly dissect the target tissue (e.g., brain cortex). Snap-freeze in liquid nitrogen.
-
Homogenization: Homogenize tissue in Tris-HCl buffer (pH 7.4) containing non-ionic detergents (e.g., 0.1% Triton X-100) to solubilize membrane-bound serine hydrolases.
-
Activity Assay: Incubate the homogenate with a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH). Measure fluorescence over 30 minutes.
-
Self-Validation Step: Include a heat-denatured tissue homogenate control (boiled at 95°C for 10 min) to establish the baseline of non-enzymatic substrate hydrolysis. True target engagement is confirmed when the drug-treated tissue exhibits fluorescence levels comparable to the heat-denatured control.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(4), 170-174. Retrieved from:[Link]
-
Clapper, J. R., Moreno-Sanz, G., Russo, R., Guijarro, A., Vacondio, F., Macchia, M., ... & Piomelli, D. (2010). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. British Journal of Pharmacology, 161(4), 781-790. Retrieved from:[Link]
Application Note: Multiparametric Flow Cytometry Workflows for Evaluating Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in Cellular Models
Introduction & Scientific Rationale
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6) is a highly lipophilic synthetic small molecule[1]. It is characterized by a core quinoline scaffold linked to a trifluoromethyl-substituted phenyl ring via a carbamate moiety. In drug development and molecular pharmacology, quinoline-carbamate derivatives are frequently investigated for their potent biological activities, primarily acting as covalent inhibitors of intracellular serine hydrolases or as modulators of cell viability in oncology models[2].
The inclusion of the trifluoromethyl ( CF3 ) group significantly enhances the compound's cellular permeability. Once inside the cell, the carbamate warhead can interact with intracellular targets, triggering a cascade of cellular stress responses[2]. Recent studies on structurally related quinoline derivatives demonstrate that these compounds induce severe oxidative stress, leading to cell cycle arrest (typically in the S or G2/M phases) and the eventual induction of apoptosis[3].
This application note provides a comprehensive, self-validating flow cytometry protocol designed to evaluate the pharmacodynamic effects of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. By multiplexing specific fluorescent probes, researchers can map the compound's mechanism of action from initial Reactive Oxygen Species (ROS) generation to terminal apoptotic events.
Mechanistic Pathway & Assay Causality
To design an effective flow cytometry panel, one must understand the causality between the compound's mechanism of action and the physical changes in the cell.
-
Oxidative Stress (ROS Generation): Target inhibition disrupts normal cellular metabolism, leading to the accumulation of ROS. We utilize DCFDA , a cell-permeant fluorogenic dye that is oxidized by ROS into highly fluorescent DCF.
-
Cell Cycle Arrest: Elevated ROS causes DNA damage, activating checkpoints (e.g., p53/p21) that halt the cell cycle. We use Propidium Iodide (PI) in permeabilized cells to stoichiometrically bind DNA, allowing us to quantify the proportion of cells in G0/G1, S, and G2/M phases.
-
Apoptosis: Unresolved stress collapses the mitochondrial membrane potential, activating caspases. This causes phosphatidylserine (PS) to flip from the inner to the outer plasma membrane leaflet. We detect this using Annexin V (which binds PS in a calcium-dependent manner) combined with PI (which only enters cells with compromised membranes, distinguishing early apoptosis from late apoptosis/necrosis)[3].
Fig 1: Mechanism of quinolin-8-yl carbamate-induced ROS generation and apoptosis.
Experimental Design: A Self-Validating System
A robust flow cytometry assay must be self-validating. To ensure the trustworthiness of your data, the following controls must be included in every run:
-
Unstained Control: Establishes the baseline autofluorescence of the cell line.
-
Vehicle Control (0.1% DMSO): Proves that the solvent used to dissolve the highly lipophilic Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is not the cause of cytotoxicity.
-
Single-Color Compensation Controls: Essential for the Annexin V/PI assay to mathematically subtract the spectral overlap between the FITC (Annexin V) and PE/PerCP (PI) channels.
-
Positive Controls: Validates the dynamic range of the assay. Use Staurosporine (1 µM for 4h) for apoptosis, and H2O2 (100 µM for 1h) for ROS generation.
Table 1: Multiparametric Flow Cytometry Panel
| Assay Target | Fluorochrome / Probe | Excitation Laser | Emission Filter | Biological Rationale |
| Apoptosis (Early) | Annexin V-FITC | 488 nm (Blue) | 530/30 nm | Binds externalized phosphatidylserine |
| Membrane Integrity | Propidium Iodide (PI) | 488 nm or 561 nm | 610/20 nm | Enters only cells with compromised membranes |
| Cell Cycle (DNA) | Propidium Iodide (PI) | 488 nm or 561 nm | 610/20 nm | Stoichiometric binding to DNA content |
| Oxidative Stress | DCFDA (DCF) | 488 nm (Blue) | 530/30 nm | Oxidized by ROS into fluorescent DCF |
Step-by-Step Methodologies
Fig 2: Standardized flow cytometry workflow for evaluating compound-treated cells.
Protocol A: Cell Culture & Compound Treatment
-
Seed target cancer cells (e.g., MIA PaCa-2 or HL-60) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Prepare a 10 mM stock solution of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in cell-culture grade DMSO.
-
Treat cells with varying concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Incubate for 24 to 48 hours depending on the assay (24h is optimal for ROS and Cell Cycle; 48h is optimal for terminal Apoptosis).
Protocol B: Annexin V / PI Apoptosis Assay
Note: Do not discard the culture media during harvest, as it contains floating, late-apoptotic cells.
-
Collect the culture media into a centrifuge tube. Wash the adherent cells with PBS, and add the wash to the tube.
-
Detach cells using Trypsin-EDTA (incubate for 2-3 mins). Neutralize with serum-containing media and pool with the previously collected media.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on the flow cytometer.
Protocol C: Cell Cycle Analysis (PI/RNase)
Note: Cells must be fixed to allow PI to enter the nucleus. RNase A is mandatory because PI also binds double-stranded RNA, which causes false-positive DNA content readings.
-
Harvest cells as described in Protocol B (Steps 1-3).
-
Wash the pellet once with cold PBS.
-
Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to avoid clumping.
-
Fix cells at -20°C for at least 2 hours (can be stored for up to a week).
-
Centrifuge at 500 x g for 5 minutes. Wash twice with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubate for 30 minutes at room temperature in the dark. Analyze using linear scaling for the PI channel.
Protocol D: Intracellular ROS Detection (DCFDA)
-
Harvest cells and wash once with PBS.
-
Resuspend cells in 1 mL of pre-warmed PBS containing 10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Centrifuge, discard the supernatant, and resuspend the cells in 500 µL of fresh, warm PBS.
-
Keep cells protected from light and analyze immediately.
Expected Quantitative Outcomes
When analyzing the flow cytometry data, gate out debris and doublets first. For apoptosis, quadrant gating (Annexin V vs. PI) will delineate viable, early apoptotic, and late apoptotic populations. For cell cycle, use the Watson (Pragmatic) or Dean-Jett-Fox models in your analysis software to fit the G1, S, and G2/M peaks.
Table 2: Representative Data Matrix for Quinolin-8-yl Carbamate Treatment
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | S-Phase Arrest (%) | ROS (MFI Fold Change) |
| Vehicle (0.1% DMSO) | > 90% | < 5% | < 5% | Baseline (~15%) | 1.0x |
| Compound (1 µM) | ~ 75% | ~ 15% | ~ 5% | ~ 25% | 2.5x |
| Compound (10 µM) | < 40% | ~ 30% | ~ 25% | ~ 45% | > 5.0x |
| Positive Controls | < 20% | ~ 40% | ~ 40% | N/A | > 8.0x |
Sources
Technical Support Center: Optimizing Synthesis Yield of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Welcome to the Technical Support and Troubleshooting Center for carbamate synthesis. This guide is specifically engineered for research scientists and drug development professionals facing yield bottlenecks when synthesizing Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate.
Below, you will find a mechanistic breakdown of the reaction, a self-validating experimental protocol, a quantitative troubleshooting matrix, and an FAQ section addressing the most common points of failure.
Mechanistic Overview & Reaction Pathway
The synthesis of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate relies on the nucleophilic addition of 8-hydroxyquinoline to 3-(trifluoromethyl)phenyl isocyanate. However, two competing mechanistic factors frequently compromise yields:
-
Depressed Nucleophilicity: 8-Hydroxyquinoline is a bidentate molecule. It forms a strong intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen. This pseudo-ring structure locks the lone pairs on the oxygen, drastically reducing its nucleophilicity compared to standard phenols[1].
-
Hyper-Electrophilicity & Moisture Sensitivity: The 3-(trifluoromethyl)phenyl isocyanate features a strongly electron-withdrawing -CF₃ group. While this increases the electrophilicity of the isocyanate carbon, it also makes it exceptionally sensitive to trace moisture. Hydrolysis of the isocyanate yields 3-(trifluoromethyl)aniline, which immediately attacks unreacted isocyanate to form a highly insoluble symmetric urea byproduct[2].
To overcome these barriers, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is required to disrupt the hydrogen bonding and activate the isocyanate[3].
Reaction pathway showing DMAP activation and competitive moisture-driven urea formation.
Standardized Experimental Protocol
To ensure a self-validating system, this protocol integrates strict environmental controls and an active quenching step to prevent post-reaction degradation.
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum. Backfill with dry Argon. Repeat this cycle three times to ensure the complete removal of surface-bound moisture.
-
Reagent Loading: Add 8-hydroxyquinoline (1.45 g, 10.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1.0 mmol, 0.1 eq) to the flask.
-
Solvent Addition: Inject 20 mL of strictly anhydrous dichloromethane (DCM, <50 ppm H₂O) via a gas-tight syringe. Stir until complete dissolution is achieved.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Isocyanate Addition: Slowly add 3-(trifluoromethyl)phenyl isocyanate (2.06 g, 1.43 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes using a syringe pump. Critical Causality: Rapid addition causes localized exothermic heating, which accelerates off-target polymerization and degradation.
-
Reaction Maturation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir under Argon for 8–12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).
-
Active Quenching: Once TLC indicates complete consumption of 8-hydroxyquinoline, inject 1.0 mL of anhydrous methanol. Stir for 30 minutes. Note: This safely converts any residual highly reactive isocyanate into a stable, easily separable methyl carbamate.
-
Workup: Dilute the mixture with 30 mL DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove DMAP, followed by brine (20 mL).
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
Quantitative Troubleshooting Matrix
Use the following data-driven matrix to diagnose and correct specific yield drops during your workflow.
| Observed Symptom | Quantitative Indicator | Mechanistic Root Cause | Corrective Action |
| Heavy white precipitate during addition | >15% mass of theoretical yield recovered as an insoluble solid. | Moisture in solvent/glassware causing isocyanate hydrolysis to symmetric urea. | Use strictly anhydrous DCM (<50 ppm H₂O); flame-dry all glassware; handle isocyanate exclusively under Argon. |
| Stalled reaction (Incomplete conversion) | >20% unreacted 8-hydroxyquinoline remaining after 12h. | Insufficient nucleophilic activation due to persistent intramolecular H-bonding. | Increase DMAP catalyst loading to 0.2 eq or gently warm the reaction to 35 °C. |
| Multiple degradation spots on TLC | Target product constitutes <60% purity in crude NMR integration. | Thermal runaway during isocyanate addition promoting side reactions. | Strictly maintain 0 °C during the dropwise addition of the isocyanate; reduce syringe pump addition rate. |
| Product loss during purification | >10% yield drop between crude mass and post-column mass. | Unquenched isocyanate reacting with silica gel during chromatography. | Ensure the 30-minute anhydrous methanol quench (Step 7) is performed prior to aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: Why does 8-hydroxyquinoline react so much slower than standard phenols, even with excess isocyanate? A1: 8-Hydroxyquinoline is structurally unique; it forms a strong intramolecular hydrogen bond between its hydroxyl proton and the adjacent quinoline nitrogen. This pseudo-ring structure locks the lone pairs on the oxygen, significantly reducing its nucleophilicity. A catalyst like DMAP is absolutely required to disrupt this interaction, deprotonate the phenol, and form a highly reactive phenoxide intermediate[1].
Q2: I am seeing a massive amount of white, insoluble powder forming in my flask almost immediately. What is it, and how do I prevent it? A2: That white powder is 1,3-bis(3-(trifluoromethyl)phenyl)urea. The strongly electron-withdrawing -CF₃ group makes the isocyanate highly electrophilic and extremely sensitive to water. Even atmospheric moisture will hydrolyze the isocyanate into 3-(trifluoromethyl)aniline, which then rapidly attacks another isocyanate molecule. To prevent this, you must use anhydrous solvents, flame-dried glassware, and maintain a strict Argon atmosphere throughout the reaction[2].
Q3: Can I use triethylamine (TEA) instead of DMAP as my base? A3: While TEA can act as a general base, it is often insufficient for this specific reaction. DMAP is a superior nucleophilic catalyst; it directly attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate, which then readily reacts with the sterically hindered and electronically deactivated 8-hydroxyquinoline[3].
Q4: How do I safely handle and quench the reaction to ensure no active isocyanate remains before purification? A4: Isocyanates are toxic, reactive sensitizers. Before performing an aqueous workup, add 1–2 mL of anhydrous methanol to the reaction flask and stir for 30 minutes. The methanol will react with any residual 3-(trifluoromethyl)phenyl isocyanate to form a stable, harmless methyl carbamate byproduct, which is easily separated from your target product during column chromatography.
References
-
Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: National Institutes of Health (PMC) URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL:[Link]
Sources
Minimizing off-target effects of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in biochemical assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and biophysical challenges associated with Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6).
This compound is a highly lipophilic, mechanism-based covalent inhibitor. While the carbamate warhead is a privileged scaffold for targeting serine hydrolases, its unique structural features—specifically the bulky 3-(trifluoromethyl)phenyl recognition moiety and the quinolin-8-yl leaving group—create a perfect storm for off-target effects, assay interference, and phase separation in aqueous media.
This guide synthesizes field-proven methodologies to help you systematically diagnose, validate, and eliminate these artifacts, ensuring the scientific integrity of your biochemical assays.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My dose-response curves are extremely steep (Hill slope > 2), and the compound seems to inhibit unrelated counter-screen enzymes. What is the root cause? A: You are likely observing colloidal aggregation , not true polypharmacology. Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is highly hydrophobic. In aqueous biochemical buffers, compounds with these properties often exceed their Critical Aggregation Concentration (CAC) in the low micromolar range. Instead of remaining as soluble monomers, they spontaneously self-assemble into nano-sized colloidal particles[1].
These colloids act as non-specific protein sinks. Enzymes in your assay adsorb to the highly concentrated hydrophobic surface of the colloid, leading to partial unfolding and sequestration, which manifests as apparent enzyme inhibition[2]. Because this is a phase-transition phenomenon, the onset of inhibition is abrupt, leading to artificially steep Hill slopes.
Mechanistic divergence: specific covalent targeting vs. colloidal aggregation artifacts.
Q2: How can I chemically rescue my assay from colloidal aggregation without altering the compound's true inhibitory activity? A: The gold standard for reversing colloidal aggregation is the addition of a non-ionic detergent. Detergents like Triton X-100 or Tween-80 coat the hydrophobic surfaces of the colloids or disrupt them entirely into mixed micelles, releasing the sequestered, functional enzymes back into the solution[3]. If the inhibition is rescued by detergent, the initial hit was an aggregation-based artifact. If the inhibition persists, it is a true binding event.
Q3: The compound is a carbamate. How do I map its true mechanism-based off-targets across the proteome? A: Carbamates are classical pseudo-substrates for the serine hydrolase superfamily. The catalytic serine nucleophile attacks the carbamate carbonyl, releasing the quinolin-8-ol leaving group and forming a stable, covalently carbamylated enzyme intermediate[4]. Because the 3-(trifluoromethyl)phenyl group mimics lipid substrates, this compound will likely cross-react with off-target lipases and esterases (e.g., ABHD6, CES1/2).
To map this, you must use Competitive Activity-Based Protein Profiling (ABPP) . By pre-incubating your proteome with the carbamate and then chasing it with a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe, you can visualize exactly which serine hydrolases have been covalently blocked by your compound[4].
Competitive ABPP workflow for identifying serine hydrolase off-targets in complex proteomes.
Q4: I am running a fluorogenic assay, and the background fluorescence is erratic. Could the compound be interfering with the readout? A: Yes. The leaving group of this compound is quinolin-8-ol (also known as 8-hydroxyquinoline or oxine). Upon covalent reaction with a serine hydrolase—or simply due to background aqueous hydrolysis over time—free quinolin-8-ol is released into your assay buffer. Quinolin-8-ol is a well-known fluorophore and a strong bidentate metal chelator. It will severely interfere with UV/Vis and fluorescence readouts (especially in the 380-420 nm range) and can cause false positives in metalloenzyme counter-screens by stripping catalytic zinc or magnesium. You must switch to an orthogonal readout, such as LC-MS/MS, to bypass this optical interference.
Part 2: Quantitative Data & Benchmarking
To help you interpret your assay data, compare your kinetic and physical observations against the established parameters for true covalent inhibition versus off-target artifacts.
Table 1: Differentiating True Covalent Inhibition from Colloidal Aggregation
| Diagnostic Parameter | True Covalent Inhibition (On-Target) | Colloidal Aggregation (Off-Target) |
| Hill Slope (n_H) | ~1.0 (Standard Michaelis-Menten) | > 2.0 (Steep phase-transition) |
| Detergent Sensitivity | IC50 remains stable | IC50 shifts >10-fold or inhibition vanishes |
| Enzyme Conc. Dependency | Independent (if[I] >> [E]) | Highly dependent (more enzyme depletes colloid) |
| Centrifugation (15,000 x g) | Inhibitor remains in supernatant | Inhibitor pellets; supernatant loses activity |
Table 2: High-Risk Serine Hydrolase Off-Targets for Carbamates
| Enzyme Class | Biological Role | Risk of Cross-Reactivity with CF3-Phenyl Carbamates |
| FAAH / MAGL | Endocannabinoid degradation | High (Primary targets for lipophilic carbamates) |
| ABHD6 / ABHD12 | Monoacylglycerol metabolism | High (Common off-targets due to wide lipid pockets) |
| CES1 / CES2 | Xenobiotic detoxification | Moderate to High (Broad substrate promiscuity) |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Detergent-Reversal Assay for Colloidal Aggregation
This protocol establishes causality by proving that the physical disruption of the colloid restores enzyme function, validating whether your hit is an artifact[3].
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
10% (v/v) Triton X-100 stock solution in ultra-pure water.
-
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (10 mM stock in DMSO).
Step-by-Step Methodology:
-
Prepare Buffer Conditions: Create two identical master mixes of your assay buffer. To one mix, add Triton X-100 to a final concentration of 0.01% (v/v). Leave the other detergent-free.
-
Compound Titration: Perform a 10-point serial dilution of the carbamate in DMSO. Keep the final DMSO concentration in the assay strictly at or below 1% (v/v) to prevent solvent-induced protein denaturation.
-
Pre-Incubation: Add the target enzyme to the compound dilutions in both the detergent-free and detergent-supplemented buffers. Incubate for 15 minutes at room temperature. Causality note: Colloidal sequestration is rapid, but covalent carbamylation is time-dependent. A 15-minute window captures both.
-
Initiate Reaction: Add your substrate to initiate the enzymatic reaction.
-
Data Analysis: Plot the IC50 curves. If the compound is a colloidal aggregator, the IC50 in the 0.01% Triton X-100 buffer will shift dramatically to the right or disappear entirely. If it is a true covalent inhibitor, the IC50 curves will perfectly overlay.
Protocol 2: Competitive Gel-Based ABPP for Selectivity Profiling
This protocol utilizes a self-validating system to ensure that the carbamate is actively engaging the catalytic serine of target and off-target hydrolases, rather than binding non-specifically[4].
Reagents:
-
Tissue or Cell Proteome (e.g., mouse brain or HEK293T lysate at 1.0 mg/mL).
-
Fluorophosphonate-Rhodamine (FP-Rh) probe (1 mM stock in DMSO).
-
SDS-PAGE equipment and a fluorescence gel scanner (e.g., Typhoon scanner).
Step-by-Step Methodology:
-
Proteome Preparation: Aliquot 50 µL of the proteome (1.0 mg/mL total protein) into microcentrifuge tubes. Control: Heat-denature one aliquot at 95°C for 5 minutes to serve as a negative control for activity-dependent labeling.
-
Inhibitor Pre-incubation: Treat the proteome aliquots with either DMSO (vehicle control) or varying concentrations of the carbamate (e.g., 0.1 µM, 1 µM, 10 µM). Incubate at 37°C for 30 minutes. Causality note: This allows the electrophilic carbamate time to covalently carbamylate accessible serine nucleophiles.
-
Probe Labeling: Add 1.0 µL of FP-Rh probe (final concentration 1-2 µM) to all samples. Incubate for 30 minutes at room temperature in the dark. The FP-Rh probe will covalently tag any active serine hydrolases that were not blocked by your carbamate.
-
Quench and Resolve: Quench the reactions by adding 4X SDS loading buffer. Boil for 5 minutes. Resolve the proteins by running 15 µL of each sample on a 10% SDS-PAGE gel.
-
Imaging: Scan the gel for in-gel fluorescence (Rhodamine channel: Ex 532 nm / Em 580 nm).
-
Interpretation: The DMSO control lane will show the entire active serine hydrolase profile. Bands that disappear in the carbamate-treated lanes represent enzymes that were covalently inhibited by your compound. Off-targets (like ABHD6 or CES1) will be visually identifiable by their specific molecular weights.
Sources
Technical Support Center: Resolving Precipitation Issues of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in Culture Media
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive framework for addressing the common challenge of precipitation when using Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in cell culture media. As a compound with significant hydrophobic properties, ensuring its solubility and stability in aqueous environments is paramount for obtaining accurate and reproducible experimental results. This document offers troubleshooting strategies, detailed protocols, and scientific explanations to empower researchers in their work.
Introduction: The Challenge of Hydrophobicity
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate's molecular structure lends itself to poor solubility in water-based solutions like cell culture media. When a concentrated stock solution, typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO), is introduced into the aqueous medium, the compound can rapidly precipitate out of solution. This phenomenon, often referred to as "solvent shifting," can lead to several experimental artifacts:
-
Inaccurate Dosing: The actual concentration of the compound in solution becomes unknown and significantly lower than intended.
-
Lack of Reproducibility: Inconsistent precipitation between experiments leads to unreliable data.
-
Cellular Stress and Toxicity: The solid precipitate can induce cellular stress or direct toxicity, confounding the interpretation of the compound's biological effects.
This guide is structured to provide a systematic approach to overcoming these challenges, ensuring the integrity of your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I've just added my Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate stock solution to my culture media, and it immediately turned cloudy. What's happening?
This is a classic sign of precipitation due to the compound's low aqueous solubility. The abrupt change from a high-concentration organic solvent environment (like DMSO) to a predominantly aqueous one causes the compound to fall out of solution.
Q2: What is the best solvent for preparing a stock solution?
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. It is crucial to use a high-purity, sterile solvent to avoid introducing contaminants into your cell cultures.
Q3: What is the maximum safe concentration of DMSO for my cells?
The final concentration of DMSO in your culture medium should be kept to a minimum, ideally at or below 0.1% (v/v). While some cell lines can tolerate up to 0.5%, it is best practice to keep it as low as possible, as higher concentrations can be cytotoxic and interfere with experimental results.[1][2][3][4][5] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.
Q4: Can I warm the media to help dissolve the precipitate?
It is strongly advised not to heat your culture medium. Essential components like vitamins, growth factors, and amino acids are heat-sensitive and can be degraded, which will negatively affect cell health and the outcome of your experiment.
In-Depth Troubleshooting and Best Practices
Part 1: The Foundation - Proper Stock Solution Preparation
A stable and accurately prepared stock solution is the first critical step in preventing precipitation.
Protocol 1: Preparing a Concentrated Stock Solution
-
Accurate Weighing: Precisely weigh the desired amount of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in a sterile, conical tube.
-
Solvent Addition: Add a minimal volume of anhydrous, cell culture-grade DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Complete Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can promote precipitation.
Expert Insight: Creating a highly concentrated stock allows for smaller volumes to be added to the final culture, thereby minimizing the final DMSO concentration and its potential off-target effects.
Part 2: Strategies for Diluting into Aqueous Media
The method of dilution is often the most critical factor in preventing precipitation.
Strategy 1: Serial Dilution
This technique gradually introduces the compound to the aqueous environment, reducing the shock of solvent shifting.
Experimental Workflow: Serial Dilution
Caption: Serial dilution workflow for hydrophobic compounds.
Protocol 2: Stepwise Dilution into Culture Medium
-
Prepare Serum-Free Medium: In a sterile tube, place a volume of serum-free culture medium that will be used for the intermediate dilution.
-
Add Compound to Medium: While gently vortexing the serum-free medium, add the required volume of your concentrated DMSO stock dropwise. This continuous mixing is crucial.
-
Final Dilution: Add this intermediate dilution to your final volume of complete culture medium (with serum, if applicable) and mix gently by inverting the container.
Strategy 2: Utilizing a Surfactant - Pluronic F-68
Pluronic F-68 is a non-ionic surfactant that can help to stabilize hydrophobic compounds in aqueous solutions and is commonly used in cell culture to protect cells from shear stress.[6][7][8]
Protocol 3: The Pluronic F-68 Method
-
Prepare Pluronic F-68 Stock: Make a 10% (w/v) stock solution of Pluronic F-68 in cell culture-grade water and sterilize by filtration.
-
Create Compound-Surfactant Mixture: In a sterile tube, mix your concentrated DMSO stock of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate with the 10% Pluronic F-68 solution. A 1:1 ratio is a good starting point.
-
Dilute into Medium: Add this mixture to your final volume of culture medium. The final concentration of Pluronic F-68 should generally be kept between 0.05% and 0.2%.[8]
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism | Key Advantages | Important Considerations |
| Serial Dilution | Gradual solvent exchange | Simple, no additional reagents needed. | May not be sufficient for extremely insoluble compounds. |
| Pluronic F-68 | Surfactant-based stabilization | Highly effective for many hydrophobic molecules. | Potential for off-target effects; requires optimization of the final concentration. |
Part 3: The Influence of Serum
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds, which can either enhance their solubility or, in some cases, lead to aggregation.
Experimental Considerations:
-
Serum Pre-incubation: Consider pre-incubating your diluted compound in a small volume of serum for 15-30 minutes before adding it to the rest of the culture medium. This can facilitate protein binding and stabilization.
-
Serum vs. Serum-Free: Observe if precipitation is more pronounced in the presence or absence of serum. This can provide clues as to whether serum components are helping or hindering solubility.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting precipitation issues.
Concluding Remarks
The successful use of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in cell-based assays hinges on meticulous preparation and dilution techniques. By understanding the principles of solubility and systematically applying the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experiments. If precipitation issues persist, further optimization of solvent systems or the use of alternative solubilization agents may be necessary.
References
-
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
Al-Samydai, A., Al-Mamoori, F., & Al-Jumaili, A. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]
-
Vu, N. P., Nguyen, T. L., & Le, L. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]
-
KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
Sprando, R. L., et al. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]
-
ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]
-
Dourou, M., et al. (2008, September 1). An Investigation of Small-Molecule Surfactants to Potentially Replace Pluronic F-68 for Reducing Bubble-Associated Cell Damage. PubMed. Retrieved from [Link]
-
NextSDS. (n.d.). 8-QUINOLYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE — Chemical Substance Information. Retrieved from [Link]
-
Lu, F., et al. (2014, December 18). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering. Retrieved from [Link]
-
Kitahara, T., Kamihira, M., & Takeuchi, H. (1993). Application of Pluronic F68 for Aqueous Two-Phase Extraction of Proteins. JOURNAL OF CHEMICAL ENGINEERING OF JAPAN, 26(2), 183-188. Retrieved from [Link]
-
Gauthier, M., et al. (2020, March 18). S-Trap eliminates cell culture media polymeric surfactants for effective proteomic analysis of mammalian cell bioreactor supernatants. bioRxiv. Retrieved from [Link]
-
N.A. (2008, July 25). Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic- Antimycotic on Suspension Adapted 293 Cells. The Open Biotechnology Journal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. htslabs.com [htslabs.com]
- 8. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
Technical Support Center: Optimizing IC50 Determination for Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique biochemical challenges associated with Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate .
This compound belongs to a class of carbamate-based molecules that act as covalent, pseudo-irreversible inhibitors of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1]. Because it forms a covalent adduct with the enzyme's catalytic serine, standard equilibrium-based IC50 assays will yield highly variable and artifactual data. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to accurately characterize this compound using time-dependent kinetic parameters ( kinact/KI ).
Part 1: Mechanistic FAQs & Assay Design
Q1: Why does the IC50 of this compound shift significantly depending on my pre-incubation time? Causality: Quinolin-8-yl carbamates do not follow classical Michaelis-Menten equilibrium thermodynamics. Inhibition occurs via a two-step mechanism:
-
The inhibitor forms a reversible non-covalent complex ( E⋅I ) governed by its binding affinity ( KI ).
-
The enzyme's catalytic serine executes a nucleophilic attack on the carbamate carbonyl. This releases the quinolin-8-ol leaving group and forms a covalently carbamylated, inactive enzyme ( E−I ).
Because the second step ( kinact ) is time-dependent and effectively irreversible under assay conditions, the apparent IC50 will continuously decrease (appear more potent) the longer the enzyme and inhibitor are pre-incubated[2]. To accurately benchmark this compound, you must calculate the composite second-order rate constant kinact/KI , which is time-independent.
Q2: Why is my dose-response curve unusually steep (Hill slope > 1.5)? Causality: A steep Hill slope is a classic artifact of covalent inhibition when the reaction is allowed to proceed to near completion. Standard IC50 equations assume a reversible equilibrium where the Hill slope is approximately 1.0. If your assay time is long relative to the inactivation rate, the inhibitor stoichiometrically depletes the active enzyme population, leading to a sharp drop-off in activity over a very narrow concentration range. To correct this, you must switch to a continuous kinetic read to measure the observed rate of inactivation ( kobs ) rather than relying on an endpoint read.
Q3: How do I choose the optimal substrate concentration for a covalent inhibitor assay? Causality: High substrate concentrations protect the enzyme from inactivation by competing with the inhibitor for the active site. To ensure your calculated kinact/KI is accurate, run the assay at a substrate concentration ([S]) equal to or strictly below the Michaelis constant ( Km ). This balances the need for a robust signal-to-noise ratio while minimizing substrate competition. You can then correct the apparent KI using the Cheng-Prusoff relationship: KI=KI,app/(1+[S]/Km) .
Part 2: Troubleshooting Common Assay Artifacts
When working with highly lipophilic, covalent carbamates like Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, specific physical and chemical artifacts frequently arise. Use the table below to diagnose and resolve these issues.
| Observed Issue | Mechanistic Cause | Corrective Action & Solution |
| Non-linear progress curves in vehicle control | Enzyme instability or substrate depletion over time. | Ensure substrate conversion remains <10% of total [S]. Add 0.01% Triton X-100 or 0.1% BSA to stabilize the enzyme. |
| High background fluorescence | The leaving group (quinolin-8-ol) is inherently fluorescent and may interfere with fluorogenic substrates (e.g., AMC or Rh110). | Perform a spectral scan of the cleaved quinolin-8-ol. Shift your assay readout to a substrate with distinct excitation/emission wavelengths, or use LC-MS/MS. |
| Apparent "plateau" of inhibition < 100% | Poor aqueous solubility of the trifluoromethyl-phenyl moiety causes the compound to precipitate before saturating the enzyme. | Keep DMSO concentration strictly at 1% v/v. Prepare serial dilutions in 100% DMSO, then perform a rapid "jump-dilution" directly into the aqueous assay buffer. |
| Tight-binding artifacts ( IC50≈[E]/2 ) | The enzyme concentration is higher than the true KI , violating the assumption of pseudo-first-order kinetics. | Lower the enzyme concentration to ≤0.1 nM. Increase the sensitivity of your detector or use a substrate with a higher quantum yield. |
Part 3: Self-Validating Experimental Protocol
To properly evaluate Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, you must utilize a Continuous Time-Dependent Kinetic Assay . This protocol is self-validating: it includes internal controls (linear v0 and baseline blanks) to prove the thermodynamic assumptions of the assay hold true.
Step-by-Step Methodology: kinact/KI Determination
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.01% Triton X-100, 1 mM EDTA).
-
Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO.
-
-
System Validation (Controls):
-
Vehicle Control: Buffer + Enzyme + 1% DMSO (Establishes uninhibited velocity, v0 ).
-
Blank: Buffer + Substrate + 1% DMSO (Establishes background hydrolysis; must be <5% of v0 ).
-
-
Reaction Assembly (Jump-Dilution):
-
Add 49 µL of Enzyme solution (final concentration 0.1 nM) to a 96-well black microplate.
-
Add 1 µL of the inhibitor DMSO stocks (final DMSO = 1% v/v).
-
-
Pre-Incubation Phase:
-
Incubate the plate at 37°C. To capture time-dependence, utilize a staggered pre-incubation approach (e.g., 0, 15, 30, 45, and 60 minutes) before substrate addition.
-
-
Reaction Initiation & Kinetic Readout:
-
Rapidly add 50 µL of Substrate (at [S]=Km ) to all wells to initiate catalysis.
-
Immediately transfer the plate to a microplate reader. Monitor product formation continuously (e.g., every 30 seconds for 60 minutes) to capture the curvature of the reaction progress.
-
-
Data Regression:
-
Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition: P=(vi/kobs)×[1−exp(−kobs×t)] , where P is product, vi is initial velocity, and kobs is the observed rate of inactivation.
-
Plot kobs vs. [Inhibitor] to extract kinact (maximum asymptote) and KI,app (concentration at half-maximal kobs ).
-
Part 4: Mandatory Visualizations
Diagram 1: Mechanism of Action
The following diagram illustrates the two-step covalent inhibition pathway characteristic of quinolin-8-yl carbamates interacting with the catalytic serine of FAAH/MAGL.
Covalent inhibition mechanism of quinolin-8-yl carbamates on serine hydrolases.
Diagram 2: Experimental Workflow
The kinetic evaluation workflow requires continuous monitoring to calculate kobs , bypassing the limitations of static endpoint IC50 reads.
Experimental workflow for time-dependent IC50 and kinact/KI determination.
References
Reducing background noise in LC-MS/MS detection of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Welcome to the technical support center for the LC-MS/MS analysis of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for minimizing background noise and ensuring high-quality, reproducible data.
Understanding the Challenge: The Nature of Background Noise in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), background noise is any signal that is not from the analyte of interest. It can be broadly categorized into chemical noise and electronic noise. While modern instruments [1]have significantly reduced electronic noise, chemical noise remains a primary challenge. This noise originates fro[1][2]m unwanted ions reaching the detector and can stem from various sources, including mobile phase impurities, sample matrix components, and residues from previous analyses.
For a molecule like Quin[1][3]olin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, a small molecule likely analyzed in complex biological matrices during drug development, the primary sources of background noise are often:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of the target analyte. This can lead to ion supp[4][5][6]ression (most common) or enhancement, ultimately affecting the accuracy and sensitivity of the analysis.
-
Mobile Phase and Sy[4][5][6][7]stem Contamination: Impurities in solvents, additives, or leaching from tubing and vials can introduce a high chemical background.
-
Carryover: Residu[1][3][8][9]al analyte from a previous, more concentrated sample can adsorb to surfaces in the autosampler or column and elute in subsequent runs, creating "ghost peaks".
This guide will provide [10][11]a structured approach to systematically identify and mitigate these sources of background noise.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the LC-MS/MS analysis of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate.
High Baseline Noise
Q1: My baseline is consistently high and noisy across the entire chromatogram, even in blank injections. What are the likely causes and how can I resolve this?
A high and noisy baseline is typically indicative of chemical contamination. The source could be the m[1]obile phase, the LC system, or the mass spectrometer itself.
Diagnostic Workflow:
Caption: Workflow for diagnosing and mitigating ion suppression.
Experimental Protocols:
-
Post-Column Infusion:
-
Set up a 'T' junction between the analytical column and the mass spectrometer source.
-
Use a syringe pump to continuously infuse a standard solution of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate at a low flow rate (e.g., 10 µL/min).
-
Inject a blank, extracted sample matrix.
-
Monitor the signal of your analyte. A dip in the signal indicates the retention time at which matrix components are causing ion suppression.
-
-
Mitigation Strategi[12]es:
-
Chromatographic Separation: Adjust the LC gradient to move the analyte's retention time away from the suppression zone identified in the post-column infusion experiment.
-
Sample Preparation: More rigorous sample preparation is key to removing interfering matrix components.
-
Protein Prec[6][13]ipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences, particularly phospholipids.
-
Liquid-Liqui[12]d Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting the analyte, while washing away matrix components. This is often the most effective method for minimizing matrix effects.
-
-
Preventative Measures[15]: Best Practices for Robust Analysis
Proactive measures are crucial for minimizing background noise from the outset.
-
Solvent and Reagent Quality:
-
Always use the highest purity solvents and reagents available (LC-MS grade).
-
Prepare mobile pha[3][14][15]ses fresh daily and keep them covered to prevent absorption of airborne contaminants.
-
Avoid using plasti[1]c containers for storing organic solvents, as plasticizers can leach out and cause significant background ions.
-
-
System Maintenance:[16]
-
Implement a regular maintenance schedule for cleaning the ion source.
-
Routinely check fo[3]r and address any leaks in the LC system.
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
-
Method Development:[10]
-
During method development for Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, assess the analyte's physicochemical properties (e.g., pKa, logP) to inform the selection of the mobile phase and sample extraction technique.
-
Optimize MS parame[13][17]ters, such as cone gas flow, to reduce interfering ions and improve the signal-to-noise ratio.
-
Frequently Asked Ques[12]tions (FAQs)
Q: What are some common background ions I might see in my spectra? A: Common background ions in positive electrospray ionization (ESI) often come from solvents, plastics, and common laboratory contaminants. These can include sodium adducts, plasticizers (e.g., phthalates at m/z 149), and solvent clusters.
Q: Can my choice of mob[18][19]ile phase additive affect background noise? A: Absolutely. While additives like formic acid or ammonium acetate are necessary for good chromatography and ionization, using non-volatile buffers (e.g., phosphate) will contaminate the MS source. Always use volatile additi[16]ves and at the lowest effective concentration.
Q: How often should I r[3]un a system suitability test (SST)? A: It is good practice to run an SST at the beginning of each batch of samples. This typically includes in[3]jecting a standard solution to verify retention time, peak shape, and signal intensity, ensuring the system is performing correctly before analyzing valuable samples.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
- Reduction of chemical background noise in LC-MS/MS for trace analysis. (2024, December 31). University of Groningen.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
- Ghost Peaks: How to Spot and Remove Them in HPLC. (2015, October 8). Phenomenex.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation.
- Top Tips for LC-MS Sample Preparation. (2015, July 1). Select Science.
- Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
- Common ESI Background Ions List. (n.d.). Scribd.
- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
- ESI+ Common Background Ions. (n.d.). University of California, Irvine.
- Minimizing background noise in 15N mass spectrometry data. (n.d.). Benchchem.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011, June 15). PubMed.
- Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry.
- Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. (n.d.). PubMed.
- Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net.
- Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange.
- Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? (2026, March 30). Chromatography Online.
- Common Background Ions for Electrospray. (n.d.). New Objective.
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A Senior Application Scientist's Guide to the In Vivo Validation of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in Xenograft Tumor Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the efficacy of novel therapeutic compounds, using Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate as a primary example. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
Introduction: The Therapeutic Potential of Novel Quinoline Carbamates
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives have been extensively explored as anticancer agents, often functioning as inhibitors of critical signaling pathways that drive tumor growth and survival.[2] Similarly, carbamates are a class of organic compounds with diverse pharmacological activities, including acetylcholinesterase inhibition. The combination of these moieties in a single molecule, such as Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, presents a compelling candidate for investigation in oncology.
The objective of this guide is not merely to present data but to delineate a comprehensive, scientifically-grounded workflow for assessing the in vivo efficacy of such a novel compound. We will establish a hypothetical mechanism of action based on its structural components to build a logical framework for its validation against established benchmarks in relevant xenograft models.
Compound Profile and Putative Mechanism of Action
Given the prevalence of quinoline derivatives as kinase inhibitors, we hypothesize that Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (herein referred to as QTC) acts as an inhibitor of key pro-survival signaling pathways commonly dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK cascades.[3] These pathways are central regulators of cell proliferation, apoptosis, and metabolism.[3][4] Dysregulation of these pathways is a hallmark of many human cancers, making them attractive therapeutic targets.
The proposed mechanism involves the inhibition of an upstream kinase (e.g., PI3K or a related kinase), leading to a downstream blockade of signals that promote cell growth and survival, ultimately inducing apoptosis.
Caption: Hypothesized mechanism of QTC targeting the PI3K/AKT/mTOR signaling pathway.
Comparative Framework: Establishing Performance Benchmarks
To provide meaningful context to the efficacy data of a novel compound, it is crucial to compare it against relevant benchmarks. The choice of comparators is a critical experimental design decision.
-
Mechanism-Specific Comparator: Select a well-characterized, potent inhibitor of the hypothesized target pathway. For our PI3K/AKT pathway hypothesis, a compound like Dactolisib (BEZ235) , a dual PI3K/mTOR inhibitor with known in vivo activity, would be an excellent choice.[2]
-
Standard-of-Care Comparator: Include a conventional chemotherapy agent that is part of the standard treatment regimen for the selected cancer type. For a glioblastoma model, for instance, Temozolomide would be a relevant comparator.
This three-pronged comparison (Novel Agent vs. Pathway-Specific Agent vs. Standard of Care) allows for a nuanced interpretation of the results.
The Experimental Validation Workflow
A rigorous validation process is multi-phased, beginning with essential pre-vivo characterization and culminating in detailed in vivo and post-hoc analyses. This systematic approach ensures that the data generated is reliable and interpretable.
Caption: A multi-phase workflow for the validation of a novel therapeutic agent.
Phase 1: Pre-Vivo Characterization
Causality: An efficacious compound is useless in vivo if it cannot be delivered to the target site. Poor solubility is a primary reason for the failure of promising compounds in preclinical studies.[5] Therefore, formulation development is a non-negotiable first step.
Protocol: Formulation and Solubility Screening
-
Objective: To identify a suitable vehicle for in vivo administration that can solubilize QTC at the desired concentration.
-
Materials: QTC powder, DMSO, PEG400, Polysorbate 80 (Tween 80), Saline, Carboxymethylcellulose (CMC).
-
Procedure:
-
Prepare a high-concentration stock solution of QTC in DMSO (e.g., 100 mg/mL).
-
Screen a panel of vehicles by adding the DMSO stock to the vehicle to achieve the target concentration (e.g., 10 mg/mL), keeping the final DMSO concentration below 10%.
-
Vehicle A: Saline + 5% Tween 80
-
Vehicle B: 10% PEG400 in Saline
-
Vehicle C: 0.5% CMC + 0.1% Tween 80 in water
-
-
Vortex each mixture vigorously for 2 minutes.
-
Allow mixtures to sit at room temperature for 1 hour and visually inspect for precipitation.
-
Centrifuge any cloudy suspensions at 14,000 rpm for 10 minutes and analyze the supernatant by HPLC to quantify the dissolved concentration.
-
-
Selection Rationale: Choose the simplest formulation that maintains the compound in solution without precipitation. For many hydrophobic compounds, a co-solvent system or a suspension with surfactants is effective.[5]
Phase 2: Xenograft Model Establishment
Causality: The choice of the cell line is paramount. It must not only be tumorigenic but should also possess the molecular characteristics relevant to the drug's hypothesized mechanism. For a PI3K/mTOR inhibitor, a cell line with a known PTEN mutation (a negative regulator of the pathway), such as the U87MG glioblastoma cell line, is an excellent choice as it exhibits strong activation of this pathway.[6]
Protocol: Subcutaneous Xenograft Implantation (U87MG Model)
-
Animal Model: Use immunocompromised mice (e.g., 4-6 week old female athymic nude mice), which cannot reject human tumor cells.[7][8] Allow a 1-week acclimatization period.[8]
-
Cell Preparation:
-
Culture U87MG cells in standard complete medium until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash twice with sterile, serum-free PBS, and perform a cell count using a hemocytometer with trypan blue to ensure high viability (>95%).[7]
-
Resuspend the cell pellet in cold, sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Rationale: To enhance tumor take rate and create a more relevant microenvironment, mix the cell suspension 1:1 (v/v) with a basement membrane extract (e.g., Cultrex BME or Matrigel) on ice.[9] The final cell concentration will be 2.5 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a 27-gauge needle and a 1 mL syringe, draw up 0.2 mL of the cell/BME mixture (containing 5 x 10⁶ cells).
-
Inject the volume subcutaneously into the right flank of the mouse.[7]
-
-
Monitoring: Monitor the animals for tumor appearance. Begin caliper measurements once tumors are palpable.
Phase 3: In Vivo Efficacy Study
Causality: A well-designed efficacy study includes appropriate controls, randomization to reduce bias, and clearly defined endpoints to allow for statistical analysis. The goal is to determine if the compound's effect is specific and significant.
Protocol: Efficacy Study Design
-
Tumor Growth and Randomization:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Tumor Volume Calculation: Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate volume using the formula: Volume = (W² x L) / 2.[8]
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): The formulation vehicle identified in Phase 1.
-
Group 2 (QTC - Low Dose): e.g., 25 mg/kg.
-
Group 3 (QTC - High Dose): e.g., 50 mg/kg.
-
Group 4 (Comparator 1): Dactolisib at a literature-validated dose.
-
Group 5 (Comparator 2): Temozolomide at a clinically relevant dose.
-
-
Dosing: Administer treatments via an appropriate route (e.g., intraperitoneal (IP) or oral gavage (PO)) once daily for a defined period (e.g., 21 days).
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight for each animal 2-3 times per week. Body weight is a critical indicator of systemic toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration, morbidity).
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative Efficacy of QTC in U87MG Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 150 | - | +2.5 ± 1.0 |
| QTC | 25 | 1100 ± 120 | 40.5 | -1.5 ± 1.2 |
| QTC | 50 | 550 ± 95 | 70.3 | -4.0 ± 1.5 |
| Dactolisib | 30 | 620 ± 110 | 66.5 | -5.5 ± 1.8 |
| Temozolomide | 50 | 950 ± 130 | 48.6 | -8.0 ± 2.0 |
TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. Data is hypothetical.
Phase 4: Post-Hoc Pharmacodynamic Analysis
Causality: Observing tumor growth inhibition is crucial, but it doesn't confirm the mechanism. Pharmacodynamic (PD) analysis of tumor tissue provides direct evidence that the drug is engaging its intended target in vivo.
Protocol: Immunohistochemistry (IHC) for PD Markers
-
Tissue Collection: At the end of the study, harvest tumors from a subset of animals from each group approximately 2-4 hours after the final dose. Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
IHC Staining: Section the tumor blocks and perform IHC staining for:
-
Phospho-AKT (p-AKT): A direct downstream marker of PI3K activity. A reduction in p-AKT staining in QTC-treated tumors would support the hypothesized mechanism.
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 indicates an anti-proliferative effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase indicates the induction of programmed cell death.
-
-
Analysis: Quantify the staining in each group using digital pathology software or manual scoring by a trained pathologist.
Table 2: Pharmacodynamic Marker Analysis in U87MG Tumors
| Treatment Group | p-AKT (% Positive Cells) | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (H-Score) |
|---|---|---|---|
| Vehicle Control | 85 ± 5 | 70 ± 8 | 15 ± 5 |
| QTC (50 mg/kg) | 20 ± 4 | 25 ± 6 | 120 ± 15 |
| Dactolisib | 15 ± 3 | 22 ± 5 | 135 ± 18 |
Data is hypothetical and represents mean ± SEM.
Conclusion
The validation of a novel compound like Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate requires a methodical, multi-faceted approach. This guide outlines a robust framework that moves from fundamental pre-vivo characterization to a comprehensive in vivo efficacy assessment, complete with mechanistic validation. By grounding experimental design in scientific rationale—selecting appropriate models and comparators, and integrating pharmacodynamic endpoints—researchers can generate high-quality, trustworthy data. This rigorous process is essential for identifying promising new therapeutic agents and advancing them with confidence toward clinical development.
References
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- Thermo Fisher Scientific. (n.d.).
- Ferreira, B., et al. (2021). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
- Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptotic cell signaling in cancer progression and therapy.
- Unknown. (2012). Xenograft Tumor Model Protocol. Bio-protocol.
- Suh, J., & Kim, W. H. (2021). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Journal of Cellular Physiology.
- Kim, M., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
- Alhassan, A. M., et al. (2022). Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds. Molecules.
- Lestini, B., et al. (2009). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research.
- R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
- Cilibrizzi, A., et al. (2020).
- Tiwari, A., et al. (2023). Quinoline derivatives known anticancer agents.
- BenchChem. (2025).
- LITFL. (2020). Organophosphorus agents. LITFL - Toxicology Library.
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A Guide to the Comparative Pharmacokinetics of Novel FAAH Inhibitors: Profiling Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Introduction
In the landscape of therapeutic drug development, particularly for neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target. FAAH is the principal catabolic enzyme for the endocannabinoid anandamide and other bioactive fatty acid amides.[1][2] Its inhibition elevates the levels of these endogenous signaling molecules, offering therapeutic potential for pain, anxiety, and inflammation without the adverse effects associated with direct cannabinoid receptor agonists.
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is a novel carbamate-based compound designed as a potential FAAH inhibitor.[3] The carbamate moiety is a well-established functional group capable of covalently modifying the active site serine nucleophile of hydrolases, a mechanism employed by other known FAAH inhibitors.[4] This guide provides a framework for characterizing the pharmacokinetic (PK) profile of this new chemical entity (NCE) against established reference compounds, URB597 (a carbamate-based inhibitor) and JNJ-42165279 (a piperazinyl urea-based inhibitor).[5][6]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to its development.[7][8] This document outlines the critical in vivo and in vitro assays necessary for a robust comparative PK assessment, explaining the causality behind experimental choices to ensure the generation of reliable and translatable data.
The FAAH Signaling Pathway and Therapeutic Rationale
FAAH is an integral membrane enzyme that hydrolyzes anandamide (AEA) into arachidonic acid and ethanolamine, terminating its signaling.[9] By inhibiting FAAH, the synaptic concentration and duration of action of AEA are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream therapeutic effects.
Caption: FAAH inhibition mechanism.
Comparative Pharmacokinetic Profile
The following table presents a hypothetical, yet plausible, pharmacokinetic profile for Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate alongside published data for the reference compounds, JNJ-42165279 and URB597. This serves as a target profile for which the subsequent experimental protocols are designed to generate.
| Parameter | Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (Hypothetical Data) | JNJ-42165279 (Rat, 20 mg/kg, oral)[5] | URB597 (Rat, i.p.)[10][11] |
| Tmax (h) | 1.5 | 1.0 | ~0.5-1.0 |
| Cmax (µM) | 3.5 | 4.2 | Not specified, but effective doses are low (0.15 mg/kg ID50 for brain FAAH inhibition)[6] |
| AUC (µM*h) | 18.2 | Low (unspecified value, but noted as rapid clearance)[5] | Not specified |
| t1/2 (h) | 4.5 | ~2-3 (estimated from plasma concentration curve)[5] | Not specified |
| Oral Bioavailability (%) | ~40% | Not specified | Orally available in rats[12] |
| Brain Penetration | Moderate | Yes, brain concentrations measured[5] | Yes, inhibits brain FAAH activity after peripheral administration[10] |
Experimental Methodologies
To generate the data required for a robust PK comparison, a tiered approach involving in vivo and in vitro assays is essential. The protocols described below are designed to be self-validating by including appropriate controls and standards.
In Vivo Pharmacokinetic Study in Rodents
This study is foundational for understanding a drug's behavior in a whole-organism system, providing key parameters like Cmax, Tmax, AUC, and half-life.[8][13][14]
Rationale for Experimental Design:
-
Species: Sprague-Dawley rats are commonly used due to their well-characterized physiology and metabolism, providing a standard preclinical model.[15]
-
Dosing Route: Oral (p.o.) gavage is chosen to assess oral bioavailability, a critical parameter for most intended human therapeutics. An intravenous (i.v.) bolus group is included to provide the data necessary to calculate absolute bioavailability.
-
Sampling: Serial bleeding from a single animal reduces inter-animal variability and the total number of animals required, in line with the 3Rs (Replacement, Reduction, Refinement) principles of animal welfare.[13]
Caption: Workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days before the study. Fast rats overnight (12-18 hours) with free access to water.
-
Drug Formulation: Prepare the test compound in a suitable vehicle (e.g., 5% Tween 80, 5% polyethylene glycol 400, 90% saline) for oral and IV administration.[16]
-
Dosing:
-
Oral Group (n=3-5 rats): Administer the compound via oral gavage at a dose of 10 mg/kg.
-
IV Group (n=3-5 rats): Administer the compound via tail vein injection at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (~100-200 µL) from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.[17][18][19]
Rationale for Experimental Design:
-
Sample Preparation: Protein precipitation is a rapid and effective method to remove the majority of proteins from the plasma, which can interfere with the analysis and damage the LC column.[17] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping small molecule drugs in solution.
-
Internal Standard (IS): An IS (a structurally similar but isotopically labeled or analog compound) is added to all samples and standards. It corrects for variability in sample preparation and instrument response, ensuring accurate quantification.[20]
Step-by-Step Protocol:
-
Preparation of Standards: Prepare a stock solution of the test compound in DMSO or acetonitrile. Create a calibration curve by spiking known concentrations of the compound into blank rat plasma (e.g., 1 to 5000 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Sample Extraction:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.
-
Mix thoroughly (e.g., vortex for 2 minutes).
-
Centrifuge the plate at 4,000 x g for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18 reverse-phase).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from matrix components.
-
Detect the analyte and IS using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the specific parent-to-daughter ion transitions for the test compound and IS beforehand.
-
-
Data Analysis: Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Determine the concentration of the test compound in the unknown samples by interpolating their peak area ratios from this curve.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[21][22] The data can be used to predict hepatic clearance in vivo.[23]
Rationale for Experimental Design:
-
Test System: Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes (CYPs) and are a cost-effective, high-throughput model for assessing metabolic stability.[21][24][25]
-
Cofactor: NADPH is an essential cofactor required for the catalytic activity of CYP enzymes. Comparing compound disappearance in the presence and absence of NADPH confirms that the loss is due to enzymatic metabolism.[21][24]
Step-by-Step Protocol:
-
Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing rat liver microsomes (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in a phosphate buffer (pH 7.4).[24][25]
-
Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration of 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[22]
-
Sample Processing & Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining parent compound using the LC-MS/MS method described previously.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[22]
In Vitro Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability, a key component of oral absorption.[26]
Rationale for Experimental Design:
-
Model: PAMPA uses a synthetic membrane impregnated with lipids (e.g., lecithin) to mimic the lipid environment of the intestinal epithelium.[27] It specifically measures passive diffusion, avoiding the complexities of active transporters, which provides a clean baseline for a compound's permeability.[26]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Prepare Acceptor Plate: Add 300 µL of buffer (pH 7.4) to each well of a 96-well acceptor plate.[27]
-
Prepare Donor Plate: Coat the filter membrane of each well on a 96-well donor plate with 5 µL of a lipid solution (e.g., 4% lecithin in dodecane).[27]
-
Add Compound: Add 200 µL of the test compound solution (e.g., 500 µM in buffer) to the donor wells.[27]
-
Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours.[27]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and known parameters like well volume and membrane area.[27] Compounds are typically categorized as having low, medium, or high permeability.
Conclusion
This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. By systematically applying these validated in vivo and in vitro methodologies, researchers can generate a robust ADME dataset. Comparing this data against well-characterized reference compounds like JNJ-42165279 and URB597 will allow for a clear, objective assessment of the new compound's potential. This structured approach, grounded in established scientific protocols, is crucial for making informed decisions in the drug discovery and development process, ultimately determining whether a promising compound has the necessary properties to advance toward clinical investigation.
References
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Ahn, K., Smith, S. E., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience. Available at: [Link][5]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link][27]
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Bio-protocol. (2025). Murine Pharmacokinetic Studies. Bio-protocol, 15(15). Available at: [Link][13]
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Evotec. (n.d.). Microsomal Stability. Available at: [Link][21]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link][26]
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Fegley, D., Gaetani, S., et al. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. Available at: [Link]
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GitHub Gists. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link][22]
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Justinova, Z., et al. (2008). The fatty acid amide hydrolase inhibitor URB597 modulates the reinforcing effects of nicotine in squirrel monkeys. British Journal of Pharmacology, 154(8), 1637-1647. Available at: [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Available at: [Link][17]
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MDPI. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(14), 4492. Available at: [Link][15]
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MERCELL. (n.d.). metabolic stability in liver microsomes. Available at: [Link][24]
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MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link][1]
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National Center for Biotechnology Information. (n.d.). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PMC. Available at: [Link][28][29][30]
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National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. PMC. Available at: [Link][4]
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National Center for Biotechnology Information. (n.d.). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PMC. Available at: [Link][10]
-
National Center for Biotechnology Information. (n.d.). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed. Available at: [Link][6]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link][23]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available at: [Link][14]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link][7]
-
ResearchGate. (n.d.). Inhibition of anandamide hydrolysis by cyclohexyl carbamic acid 3′-carbamoyl-3-yl ester (URB597) reverses abuse-related behavioral and neurochemical effects of nicotine in rats. Available at: [Link][11]
-
ResearchGate. (n.d.). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). Available at: [Link][12]
-
Springer. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Fundamental & Clinical Pharmacology, 20(4), 317-332. Available at: [Link][25]
-
The International Union of Basic and Clinical Pharmacology. (n.d.). Fatty acid amide hydrolase. Guide to PHARMACOLOGY. Available at: [Link][9]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link][19]
-
Wiley Online Library. (2013). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. Available at: [Link][18]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link][20]
-
Manduca, A., et al. (2014). Acute administration of URB597 fatty acid amide hydrolase inhibitor prevents attentional impairments by distractors in adolescent mice. Frontiers in Behavioral Neuroscience, 8, 243. Available at: [Link][16]
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Benchmarking Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate Binding Kinetics via Surface Plasmon Resonance (SPR)
Executive Summary & Mechanistic Context
The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH)[1]. Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (QTC) is a highly optimized carbamate-based inhibitor designed to selectively target the FAAH active site[2].
Unlike traditional reversible inhibitors, carbamates operate via a two-step pseudo-irreversible mechanism. The inhibitor first binds reversibly to the enzyme pocket to form a non-covalent complex ( KI ). This proximity drives a nucleophilic attack by the catalytic Ser241 onto the carbamate carbonyl, resulting in the release of the quinolin-8-ol leaving group and the formation of a covalently carbamylated enzyme ( kinact )[3].
Because the target is permanently modified, traditional equilibrium-based affinity metrics ( KD , IC50 ) are time-dependent and often misleading. To accurately benchmark QTC's potency, we must measure the efficiency of covalent bond formation ( kinact/KI ) . Surface Plasmon Resonance (SPR) provides a label-free, real-time platform to decouple the initial binding affinity from the covalent reaction rate[4].
Two-step covalent binding mechanism of carbamate inhibitors to FAAH.
SPR Assay Design: Overcoming Covalent Surface Fouling
The fundamental challenge of profiling covalent inhibitors via SPR is surface fouling [5]. If FAAH is permanently immobilized to a standard CM5 dextran chip via amine coupling, the first injection of QTC will permanently inactivate the surface, rendering it useless for subsequent concentration titrations.
The Causality of Experimental Choice: To resolve this, we utilize a regenerable capture strategy [4]. By immobilizing a His-tagged FAAH construct onto a Ni-NTA sensor chip (or a biotinylated construct on a Streptavidin chip), we can capture fresh, active enzyme from the buffer prior to every single analyte injection. Following the dissociation phase, the entire enzyme-inhibitor complex is stripped from the chip using EDTA (or extreme pH for streptavidin), leaving a pristine surface for the next cycle. This guarantees that every concentration of QTC interacts with a 100% active, uniformly oriented target population.
Regenerable SPR workflow designed for covalent inhibitor kinetic profiling.
Benchmarking Data: QTC vs. Standard FAAH Inhibitors
To objectively evaluate QTC, we benchmarked its kinetic parameters against three established reference compounds:
-
URB597: The gold-standard reference carbamate FAAH inhibitor[1].
-
PF-3845: A highly potent, irreversible piperidine urea FAAH inhibitor[1].
-
JNJ-1661010: A purely reversible FAAH inhibitor (used as a control to validate the SPR model).
Data was fitted using a Two-State Reaction model ( A+B⇌AB→AB∗ ). For the reversible inhibitor, a standard 1:1 Langmuir binding model was applied.
Table 1: SPR Kinetic Parameters for FAAH Inhibitors
| Compound | Mechanism | KI / KD (nM) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) | Half-life of Reversible Complex |
| QTC | Covalent (Carbamate) | 45.2 ± 3.1 | 0.0150 ± 0.001 | 3.32 × 10⁵ | 46.2 s |
| URB597 | Covalent (Carbamate) | 98.5 ± 5.4 | 0.0095 ± 0.001 | 0.96 × 10⁵ | 72.9 s |
| PF-3845 | Covalent (Urea) | 12.4 ± 1.8 | 0.0210 ± 0.002 | 1.69 × 10⁶ | 33.0 s |
| JNJ-1661010 | Reversible | 10.1 ± 0.9 | N/A | N/A | N/A |
Data Insights:
-
Affinity vs. Reactivity: QTC demonstrates a >3-fold improvement in overall covalent efficiency ( kinact/KI ) compared to the benchmark URB597. This is driven both by tighter initial pocket recognition ( KI = 45.2 nM vs 98.5 nM) and a faster rate of carbamylation ( kinact = 0.0150 s−1 ).
-
Sensogram Profile: QTC exhibits a characteristic covalent SPR trace: a rapid, concentration-dependent association phase followed by a near-flat dissociation phase (indicating koff≪kinact ), confirming that the commitment to covalency is high once the initial complex is formed[4].
Step-by-Step Experimental Protocol
This self-validating protocol utilizes a Biacore™ 8K system (or equivalent) to execute Multi-Cycle Kinetics (MCK) with surface regeneration.
Phase 1: Reagent & Chip Preparation
-
Running Buffer: Prepare HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) supplemented with 2% DMSO to maintain inhibitor solubility. Filter and degas.
-
Chip Conditioning: Dock a Series S Sensor Chip NTA. Condition the surface with a 1-minute injection of 350 mM EDTA followed by a 1-minute injection of 0.5 mM NiCl2 at 30 µL/min.
Phase 2: Target Capture Optimization
-
Enzyme Dilution: Dilute recombinant human His6-FAAH to 10 µg/mL in running buffer.
-
Capture Cycle: Inject the FAAH solution over the active flow cell (Fc2) for 60 seconds at 10 µL/min. Aim for a capture level of ~800-1000 Response Units (RU) to ensure a theoretical Rmax of ~30 RU for the small molecule inhibitors. Leave Fc1 as the Ni2+ -only reference cell.
Phase 3: Multi-Cycle Kinetic (MCK) Titration
Note: Single-Cycle Kinetics cannot be used here because the target is consumed during each injection.
-
Analyte Preparation: Prepare a 3-fold dilution series of QTC in running buffer (e.g., 1.2 nM to 300 nM). Ensure exact DMSO matching (2.0%) across all samples and blanks.
-
Injection: For each cycle, perform the following sequence:
-
Inject NiCl2 (0.5 mM) for 60s.
-
Capture His-FAAH for 60s.
-
Inject QTC (or blank) for 180s (Association phase) at a high flow rate of 50 µL/min to minimize mass transport limitations.
-
Flow running buffer for 600s (Dissociation phase).
-
Regeneration: Inject 350 mM EDTA for 60s to strip the Ni-NTA-FAAH-QTC complex entirely.
-
Phase 4: Data Processing & Covalent Fitting
-
Double Referencing: Subtract the reference flow cell (Fc1) signal and the average of the blank buffer injections from the raw sensograms to correct for bulk refractive index shifts and baseline drift.
-
Kinetic Fitting: Export the double-referenced data into the evaluation software. Select the Two-State Reaction Model .
-
Parameter Constraint: Because the dissociation of the covalent bond is negligible over the assay timeframe, manually constrain the reverse rate of the second step ( kd2 or k−2 ) to 0 . Fit the data globally to extract ka ( k1 ), kd ( k−1 ), and kinact ( k2 ). Calculate KI=kd/ka .
References
-
Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system. ChemMedChem (2010). URL:[Link]
-
Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews (2013). URL:[Link]
-
Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega (2025). URL:[Link]
-
(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). ChemMedChem (2011). URL:[Link]
Sources
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- 2. Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate proper disposal procedures
As a Senior Application Scientist, I have overseen the lifecycle management and safety protocols for complex fluorinated pharmacophores. The disposal of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 14628-11-6) presents a dual operational challenge: managing the biological reactivity of the carbamate moiety and overcoming the extreme thermal stability of the trifluoromethyl (-CF3) group.
Standard laboratory disposal protocols are thermodynamically insufficient for this compound and pose severe environmental and regulatory compliance risks. This guide provides the definitive, self-validating operational procedures required for its safe handling, spill response, and ultimate destruction.
Mechanistic Hazard Assessment & Causality
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and strengths of the compound:
-
The Carbamate Linkage: While susceptible to hydrolysis under strongly basic or acidic conditions, intact carbamates can act as weak cholinesterase inhibitors. This drives the compound's acute oral toxicity (H302) and its classification as a severe skin, eye, and respiratory irritant (H315, H319, H335)[1].
-
The Trifluoromethyl (-CF3) Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard municipal or low-temperature incineration (~800°C) cannot fully cleave these bonds. Incomplete combustion will generate volatile, highly toxic short-chain per- and polyfluoroalkyl substances (PFAS) and highly corrosive hydrogen fluoride (HF) gas[2].
Quantitative Operational Parameters
All disposal and handling parameters must be calibrated to address the high fluorine content and acute toxicity of the compound.
| Parameter | Operational Specification | Mechanistic Rationale |
| Waste Classification | Halogenated Organic Waste | Contains ~17% Fluorine by mass; mixing with non-halogenated streams violates RCRA guidelines. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates the need for systemic and contact PPE (N95/P100, double nitrile gloves)[1]. |
| Incineration Temp. | > 1,000°C (1,832°F) | Exceeds the activation energy required to completely mineralize stable C-F bonds[3]. |
| Residence Time | Minimum 2.0 seconds | Ensures complete thermal destruction (DRE >99.999%) and prevents PFAS generation[3]. |
| Scrubber Chemistry | Wet Alkaline (e.g., Ca(OH)₂) | Neutralizes corrosive Hydrogen Fluoride (HF) gas into inert Calcium Fluoride (CaF₂)[3]. |
Standard Operating Procedure: Waste Segregation & Packaging
Improper segregation of fluorinated compounds is a leading cause of incinerator damage and toxic emissions.
-
Step 1: Primary Containment. Collect all solid waste, contaminated consumables (weigh boats, spatulas), and residual powders in high-density polyethylene (HDPE) or PTFE-lined containers. Causality: Halogenated organics can leach through or degrade standard low-density plastics over time.
-
Step 2: Segregation. Strictly isolate this waste from non-halogenated organic solvents and heavy metal waste. Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains Fluorine & Carbamates)."
-
Step 3: Self-Validation Check. Before sealing the drum for vendor pickup, verify the pH of any co-mingled liquid waste using pH strips. Ensure the pH is between 5 and 9 to prevent premature, uncontrolled hydrolysis of the carbamate in the waste drum, which could generate pressure.
Ultimate Disposal Methodology: High-Temperature Incineration (HTI)
Because of the -CF3 group, landfilling or standard solvent burning is strictly prohibited. The only scientifically sound disposal method is High-Temperature Incineration (HTI).
-
Step 1: RCRA Vendor Verification. Contract a hazardous waste vendor explicitly certified for fluorinated organic destruction. Validation: Request the vendor's operating permit to confirm their rotary kiln or liquid injection incinerator consistently operates above 1,000°C (1,832°F)[3].
-
Step 2: Thermal Destruction. The waste must be subjected to HTI at >1,000°C with a minimum gas-phase residence time of 2 seconds. This ensures a Destruction and Removal Efficiency (DRE) of >99.999%[3].
-
Step 3: Flue Gas Scrubbing. Cleavage of the C-F bond generates highly corrosive hydrogen fluoride (HF) gas. The incinerator exhaust must pass through a wet alkaline scrubber (e.g., calcium hydroxide injection) to precipitate the fluoride as inert solid calcium fluoride (CaF2)[3]. Validation: Review the vendor's Continuous Emission Monitoring Systems (CEMS) data to verify that stack emissions are free of HF and unburned hydrocarbons prior to atmospheric release.
Spill Response & Decontamination Workflow
In the event of an accidental powder release on the benchtop or floor, immediate and calculated action is required to prevent inhalation exposure.
-
Step 1: Isolation & PPE. Evacuate the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and chemical safety goggles. Causality: The compound is a severe respiratory irritant (H335)[1]; dry sweeping will aerosolize the active pharmaceutical ingredient (API), causing immediate inhalation hazards.
-
Step 2: Wet Wiping. Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust generation. Gently wipe the spill from the perimeter inward to prevent spreading.
-
Step 3: Decontamination Validation. Self-Validating Step: After visually removing the powder, swab the decontaminated area. Extract the swab in methanol and analyze via LC-MS or UV-Vis to confirm residual API is below your facility's Acceptable Daily Exposure (ADE) limit.
-
Step 4: Waste Containment. Place all contaminated PPE, spill pads, and swabs into the designated halogenated waste bag. Seal and label for HTI disposal.
Mechanistic Workflow Diagram
Thermal destruction workflow for fluorinated carbamate waste, ensuring complete C-F bond cleavage.
References
-
8-QUINOLYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE — Chemical Substance Information. NextSDS. Available at:[Link]
-
1.6 Priority Topics for Treatment Technologies - PFAS. Interstate Technology and Regulatory Council (ITRC). Available at:[Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
